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  • Product: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid
  • CAS: 50995-52-3

Core Science & Biosynthesis

Foundational

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid mechanism of action in vitro

Title: In Vitro Mechanism of Action and Pharmacological Utility of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic Acid Executive Summary (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanism of Action and Pharmacological Utility of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic Acid

Executive Summary

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a highly specialized indole-3-acetic acid (IAA) derivative utilized primarily as a synthetic building block and pharmacological probe in drug discovery[1]. Unlike heavily modified Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as indomethacin, this molecule lacks an N-aroyl group. This structural absence fundamentally alters its in vitro binding kinetics, shifting its utility away from direct enzyme inhibition and toward its use as a baseline scaffold for Structure-Activity Relationship (SAR) studies[2]. This technical guide explores the mechanistic utility of this compound across three distinct biochemical pathways: Cyclooxygenase (COX) inhibition, Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) antagonism[3], and plant auxin (TIR1/AFB) signaling.

Chemical Profile & Structural Causality

The core structure, 2-methyl-7-methoxy-1H-indol-3-ylacetic acid, features a free carboxylic acid essential for anchoring to basic amino acid residues (e.g., Arginine) within target protein pockets[4].

Causality of Substitution: The 7-methoxy substitution provides specific steric bulk that differentiates it from 5-methoxy analogs. This substitution alters the electron density of the indole ring and creates steric hindrance that prevents the molecule from adopting the deep-pocket binding conformations required for potent COX inhibition, while simultaneously optimizing it for the shallower orthosteric pockets of G-protein coupled receptors (GPCRs) like CRTH2.

Mechanism 1: Cyclooxygenase (COX) Pathway (SAR Baseline)

Mechanistic Causality: Indomethacin is a potent, non-selective COX inhibitor because its N-p-chlorobenzoyl group inserts deeply into the hydrophobic apex of the COX active site (interacting with Tyr385 and Ser530). Because (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid lacks this N-aroyl moiety, it cannot achieve deep channel insertion. Instead, it only interacts with the mouth of the COX channel via its carboxylate group binding to Arg120. Consequently, it exhibits very weak COX inhibition, making it an ideal "baseline" negative control in in vitro SAR assays to isolate the binding contribution of the indole core.

Self-Validating Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Addition (Controls): Dispense the test compound in a 10-point dose-response curve (0.1 µM to 100 µM). Self-Validation: Include Indomethacin (10 µM) as a positive control for total inhibition, and 1% DMSO as a vehicle (negative) control to establish the maximum assay signal.

  • Incubation: Incubate the microplate at 37°C for 15 minutes. Causality: Pre-incubation is critical because indole-based inhibitors often exhibit time-dependent binding kinetics; failing to pre-incubate will result in artificially high IC50 values.

  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: Measure the highly fluorescent resorufin product (Ex 535 nm / Em 587 nm) generated by the peroxidase activity of the COX enzyme.

COX_Assay A Recombinant COX-1 / COX-2 B Add Test Compound (CAS 50995-52-3) A->B Orthosteric binding C Incubation (37°C, 15 min) B->C Equilibration D Add Arachidonic Acid + ADHP C->D Substrate competition E Resorufin Fluorescence (Ex 535nm / Em 587nm) D->E Peroxidase readout

Caption: Workflow for the self-validating fluorometric COX-1/COX-2 in vitro inhibition assay.

Mechanism 2: CRTH2 (DP2) Receptor Antagonism

Mechanistic Causality: The CRTH2 receptor is a GPCR that mediates pro-inflammatory responses to Prostaglandin D2 (PGD2)[3]. The indole-acetic acid scaffold is a privileged pharmacophore for CRTH2 because the acetic acid side chain perfectly mimics the aliphatic carboxylic acid of PGD2, anchoring to Arg170 in the receptor pocket. The 7-methoxy group occupies a distinct hydrophobic sub-pocket, preventing the receptor from adopting its active conformation, thereby acting as a competitive antagonist.

Self-Validating Protocol: HTRF cAMP Accumulation Assay

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CRTH2. Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to the assay buffer. Causality: IBMX prevents the degradation of cAMP, ensuring that transient changes in cAMP levels accumulate to detectable thresholds.

  • Antagonist Binding: Add the test compound and incubate for 30 minutes. Self-Validation: Include Ramatroban as a positive control antagonist.

  • Agonist Challenge: Stimulate cells with a fixed concentration of PGD2 (EC80) and 10 µM Forskolin. Causality: Forskolin artificially stimulates adenylyl cyclase to produce cAMP. Because CRTH2 is a Gi-coupled receptor, PGD2 will normally decrease this Forskolin-induced cAMP. An effective antagonist will block PGD2, thereby restoring cAMP levels.

  • Detection: Lyse cells using a buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibodies. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ratio (665 nm / 620 nm).

CRTH2_Pathway L Indole-Acetic Acid (CRTH2 Antagonist) R CRTH2 (DP2) Receptor L->R Competitive Binding (Blocks PGD2) Gi Gαi Protein R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relief of Inhibition cAMP cAMP Production AC->cAMP Restores Levels

Caption: In vitro signaling cascade demonstrating CRTH2 antagonism and cAMP restoration.

Mechanism 3: Auxin Receptor (TIR1) Binding (Plant Biology)

Mechanistic Causality: In plant biology, indole-3-acetic acid (IAA) is the primary natural auxin. Substituted IAAs act as "molecular glues." The 7-methoxy compound binds to the bottom of the TIR1 receptor pocket. The modified indole ring creates a highly specific binding surface that recruits Aux/IAA repressor proteins to the TIR1 F-box protein, leading to their ubiquitination and subsequent proteasomal degradation.

Auxin_Pathway IAA Indole Analog (Ligand) TIR1 TIR1 Receptor (F-box protein) IAA->TIR1 Binds pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Degradation Proteasomal Degradation AuxIAA->Degradation Ubiquitination

Caption: Mechanism of action for indole-acetic acid analogs acting as molecular glues in TIR1 signaling.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of the (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid scaffold based on established SAR literature for this class of compounds.

Target PathwayRole of CAS 50995-52-3 ScaffoldExpected In Vitro Affinity (IC50/EC50)Key Binding Residues
COX-1 / COX-2 Weak Inhibitor / SAR Baseline> 50 µM (Weak/Inactive)Arg120 (Carboxylate anchor)
CRTH2 (DP2) Antagonist Building Block1 - 10 µM (Precursor level)Arg170, Tyr183
TIR1 (Plant Auxin) Agonist / Molecular Glue10 - 100 µMArg403, Ser438

References

  • Sigma-Aldrich. "CAS 50995-52-3 | (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid". 1

  • Ambeed. "Product Name Index - Ambeed.com". 2

  • Echemi. "(7-methoxy-2-methyl-1h-indol-3-yl)-acetic acid - Echemi". 4

  • NIH PubMed. "Pharmacological characterization of CRTh2 antagonist LAS191859: Long receptor residence time translates into long-lasting in vivo efficacy". 3

  • NIH PMC. "Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn's disease". Link

Sources

Exploratory

Pharmacokinetic and ADME Profiling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

An In-Depth Technical Guide for Preclinical Development As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME characterization of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Development

As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME characterization of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52-3) [4] not merely as an isolated chemical, but as a highly versatile pharmacological scaffold. Structurally related to the classical NSAID indomethacin [1], this compound lacks the highly lipophilic 4-chlorobenzoyl moiety and shifts the methoxy group from the C5 to the C7 position.

Understanding the causality behind its physicochemical properties is critical. These structural modifications profoundly alter its absorption and clearance mechanisms compared to its parent analogs, making it an ideal building block for developing novel COX inhibitors, CRTH2 antagonists, or targeted protein degraders (PROTACs). This whitepaper provides a comprehensive, field-proven guide to evaluating the preclinical PK profile of this specific indole-3-acetic acid derivative.

Structural Rationale and Physicochemical Grounding

To design an effective in vivo PK study, we must first understand the molecule's fundamental physicochemical properties. The presence of the carboxylic acid dictates its ionization state across physiological pH gradients, while the indole core and methoxy/methyl substitutions govern its lipophilicity.

Unlike indomethacin (LogP ~4.27) [1], the absence of the 4-chlorobenzoyl group in (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid significantly reduces its lipophilicity, aligning it closer to endogenous indole-3-acetic acid (LogP ~1.41) [2]. This reduction in lipophilicity translates to lower non-specific protein binding and a smaller volume of distribution, while maintaining excellent oral absorption.

Table 1: Physicochemical and Predictive ADME Properties
ParameterValueCausality / Pharmacological Implication
Molecular Weight 219.24 g/mol Low MW ensures high permeability and compliance with Lipinski’s Rule of 5.
pKa (Carboxylic Acid) ~4.6Exists primarily as an anion at physiological pH (7.4), limiting BBB penetration but enhancing aqueous solubility [3].
LogP (Predicted) ~2.3Optimal balance for gastrointestinal absorption without excessive lipophilic trapping in adipose tissue.
PSA (Polar Surface Area) 46.5 ŲHighly favorable for transcellular passive diffusion across the intestinal epithelium (Caco-2).

Metabolic Pathways and Clearance Mechanisms

The metabolic fate of indole-acetic acids is primarily governed by hepatic Phase I functionalization and Phase II conjugation.

  • Phase I (O-Demethylation): The 7-methoxy group is a prime target for cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), which catalyze O-demethylation to yield the 7-hydroxy active metabolite.

  • Phase II (Glucuronidation): The free carboxylic acid moiety undergoes rapid conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7, forming an acyl glucuronide.

MetabolicPathway Parent 7-Methoxy-2-methyl- 1H-indol-3-yl-acetic acid (Parent Drug) ODesmethyl 7-Hydroxy-2-methyl- 1H-indol-3-yl-acetic acid (Phase I Metabolite) Parent->ODesmethyl CYP2C9 / CYP3A4 (O-demethylation) Glucuronide Acyl Glucuronide Conjugate (Phase II Excretion) Parent->Glucuronide UGT1A3 / UGT2B7 (Glucuronidation) ODesmethyl->Glucuronide UGTs (Conjugation)

Figure 1: Proposed Phase I and Phase II hepatic biotransformation pathways for the 7-methoxy indole scaffold.

Preclinical Pharmacokinetic Profile

Based on structural homology bridging with indomethacin [3] and endogenous indole-3-acetic acid [2], the following table summarizes the expected preclinical pharmacokinetic parameters in a standard rodent model (Sprague-Dawley rat).

Table 2: Representative In Vivo PK Parameters (Rat Model)
PK ParameterIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kgInterpretation
Cmax 8.5 µg/mL14.2 µg/mLRapid absorption due to unionized state in the acidic stomach environment.
Tmax N/A0.5 - 1.0 hIndicates rapid transit and upper GI absorption.
Half-life (t1/2) 1.8 h2.1 hModerate half-life; lacks the enterohepatic recirculation seen in highly lipophilic NSAIDs.
Clearance (Cl) 12.4 mL/min/kgN/AModerate hepatic extraction ratio.
Volume of Dist. (Vdss) 0.8 L/kgN/ADistribution is largely restricted to extracellular fluid due to high plasma protein binding of the acidic moiety.
Bioavailability (F%) N/A~85%High oral bioavailability; avoids significant first-pass degradation.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

To quantify (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in biological matrices, a robust, self-validating LC-MS/MS assay is required. As an application scientist, I do not just run samples; I engineer assays that inherently flag their own failures.

The Causality of the Protocol Design
  • Ionization Strategy: Because the molecule contains a carboxylic acid (pKa ~4.6), it readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is mandatory. We use a mobile phase buffered with 10 mM Ammonium Acetate (pH 6.8) rather than Formic Acid. Why? Formic acid suppresses the formation of the [M−H]− ion, drastically reducing sensitivity.

  • Extraction Strategy: Acetonitrile (ACN) protein precipitation is chosen over Liquid-Liquid Extraction (LLE). Why? ACN efficiently denatures plasma proteins, disrupting the strong ionic bonds between the drug's carboxylate group and human serum albumin (HSA), ensuring >95% recovery.

Step-by-Step Analytical Workflow
  • Sample Preparation & Internal Standard Spiking: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of the Internal Standard (IS) working solution (Indomethacin-d4, 500 ng/mL). Self-Validation Check: Spiking the stable-isotope-labeled IS before extraction ensures that any downstream volumetric errors or matrix suppression effects are mathematically normalized.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak distortion).

  • UHPLC Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 10% B to 90% B over 3 minutes (Mobile Phase A: 10 mM Ammonium Acetate; Mobile Phase B: Acetonitrile).

  • MS/MS Detection: Monitor the MRM transition for the parent compound: [M−H]− m/z 218.1 m/z 174.1 (loss of CO2​ ).

LCMSWorkflow Sample Plasma Sample (50 µL) Spike Spike Internal Standard (Indomethacin-d4) Sample->Spike Precipitation Protein Precipitation (150 µL Cold ACN) Spike->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS ESI-MS/MS Detection (Negative Ion Mode) LC->MS

Figure 2: Self-validating high-throughput LC-MS/MS bioanalytical workflow for plasma quantification.

Conclusion

The pharmacokinetic profile of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid represents a highly optimized balance of solubility, permeability, and metabolic predictability. By stripping away the highly lipophilic appendages seen in traditional NSAIDs, researchers are left with a versatile, orally bioavailable scaffold. When evaluated using the rigorous, self-validating LC-MS/MS methodologies outlined above, this intermediate serves as a highly reliable foundation for advanced drug discovery programs.

References

  • National Center for Biotechnology Information. "Indomethacin | C19H16ClNO4 | CID 3715 - PubChem" PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information. "Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem" PubChem Compound Summary. Available at: [Link]

  • MDPI Pharmaceuticals. "Chitosan-Stabilized Lipid Vesicles with Indomethacin for Modified Release with Prolonged Analgesic Effect: Biocompatibility, Pharmacokinetics and Organ Protection Efficacy" MDPI. Available at: [Link]

Foundational

Comprehensive Physicochemical and Analytical Profiling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52-3) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52-3) is a highly specialized bulk drug intermediate and molecular building block[1]. While its positional isomer, 5-methoxy-2-methyl-1H-indole-3-acetic acid, is universally recognized as the direct precursor to the blockbuster non-steroidal anti-inflammatory drug (NSAID) [2], the 7-methoxy variant presents a distinct physicochemical profile. This whitepaper details the structural logic, synthetic methodology, and analytical protocols required to leverage this compound in advanced drug discovery pipelines.

Structural & Physicochemical Properties

The compound's architecture consists of an indole core substituted with a methoxy group at the 7-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. Understanding its physicochemical parameters is critical for predicting its behavior in both synthetic reactions and biological assays.

Causality of Properties: The presence of the 2-methyl group increases the lipophilicity (LogP) of the core indole structure while locking the conformation of the 3-acetic acid side chain. The carboxylic acid dictates the molecule's pH-dependent solubility, making it highly soluble in basic aqueous solutions but precipitating in acidic environments.

Table 1: Physicochemical Profile
PropertyValueSource / Rationale
CAS Number 50995-52-3[3], [1]
Molecular Formula C12H13NO3,
Molecular Weight 219.24 g/mol
SMILES O=C(O)CC1=C(C)NC2=C1C=CC=C2OC
pKa (Carboxylic Acid) ~4.50 - 4.75Extrapolated from (4.50)[2] & (4.75)
LogP (Octanol/Water) ~2.1 - 2.5Extrapolated from (1.41)[4] and (3.47)[5]
Hydrogen Bond Donors 2Indole N-H, Carboxylic O-H
Hydrogen Bond Acceptors 3Carboxylic C=O, Carboxylic O-H, Methoxy -O-

Mechanistic Insights: The 7-Methoxy Advantage

In rational drug design, the positional shift of a single functional group drastically alters receptor binding kinetics.

Expertise & Causality: In traditional NSAIDs like indomethacin, the 5-methoxy group is designed to project outward, perfectly inserting into the hydrophobic pocket of the Cyclooxygenase (COX) enzyme[2]. By shifting this methoxy group to the 7-position, it is placed immediately adjacent to the indole nitrogen (N1). This proximity creates significant steric hindrance, which restricts N-acylation (a required step for indomethacin synthesis) but uniquely alters the hydrogen-bond donor capacity of the N-H group. This makes the 7-methoxy scaffold an excellent candidate for targeting alternative pathways, such as the CRTH2 receptor, where altered N1-vector trajectories are required to prevent off-target COX inhibition.

SAR_Logic Core Indole-3-Acetic Acid Core (Base Scaffold) Sub5 5-Methoxy Substitution (e.g., Indomethacin precursor) Core->Sub5 Sub7 7-Methoxy Substitution (Target Compound) Core->Sub7 Effect5 Projects into COX hydrophobic pocket Facilitates N1-acylation Sub5->Effect5 Effect7 Steric hindrance at N1-position Alters H-bond donor capacity Sub7->Effect7 Target5 Potent COX-1/COX-2 Inhibitor Effect5->Target5 Target7 Potential CRTH2 Antagonist / Novel Scaffold Effect7->Target7

Figure 1: SAR Logic comparing 5-methoxy and 7-methoxy substitutions on the indole core.

Synthetic Methodology: Fischer Indole Condensation

The most robust pathway to synthesize (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is via the Fischer Indole Synthesis.

Causality of Reagents: We utilize glacial acetic acid not just as a solvent, but as a mild proton source to catalyze the formation of the hydrazone intermediate and its subsequent [3,3]-sigmatropic rearrangement. Levulinic acid is specifically selected because its γ-ketone selectively reacts with the hydrazine, while its terminal carboxylic acid is preserved to form the essential 3-acetic acid side chain.

Step-by-Step Protocol
  • Hydrazone Formation: Dissolve 1.0 eq of (2-Methoxyphenyl)hydrazine hydrochloride and 1.1 eq of levulinic acid in glacial acetic acid. Stir at 80°C for 2 hours.

  • Sigmatropic Rearrangement: Elevate the temperature to reflux (118°C) for 4 hours to drive the cyclization and elimination of ammonia.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water. The acidic environment ensures the product precipitates as a free carboxylic acid rather than a soluble salt.

  • Purification: Filter the crude solid and recrystallize from an ethanol/water mixture to achieve >95% purity.

Self-Validating System: The reaction incorporates an internal checkpoint. The initial formation of the hydrazone intermediate can be monitored via TLC (Hexane:EtOAc 1:1). The disappearance of the hydrazine spot confirms complete hydrazone formation. Subsequently, the appearance of a lower-Rf fluorescent spot (under UV 254 nm) confirms cyclization. If the intermediate persists, it indicates insufficient thermal energy for the rearrangement, validating the need to increase reflux time.

Workflow Start Starting Materials: (2-Methoxyphenyl)hydrazine + Levulinic Acid Condensation Fischer Indole Condensation (Acid Catalyst, Reflux) Start->Condensation Crude Crude (7-Methoxy-2-methyl- 1H-indol-3-yl)-acetic acid Condensation->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Pure Purified Compound (>98% Purity) Purification->Pure HPLC HPLC Analysis (UV 254 nm, RP-C18) Pure->HPLC NMR 1H/13C NMR & MS (Structural Confirmation) Pure->NMR

Figure 2: Synthetic and analytical workflow for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.

Analytical Characterization Protocol (HPLC)

To verify the purity of the synthesized intermediate for downstream pharmaceutical applications, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed.

Causality of Mobile Phase: The target compound contains a carboxylic acid moiety with an estimated pKa of ~4.50[2]. If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and split peaks. By utilizing 0.1% Trifluoroacetic acid (TFA) in water, the mobile phase pH is driven down to ~2.0, ensuring the analyte remains fully protonated (neutral) and interacts uniformly with the hydrophobic C18 stationary phase.

Step-by-Step HPLC Protocol
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (containing 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated indole core).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol. Inject 10 µL.

Self-Validating System: The analytical protocol relies on a System Suitability Test (SST). Before sample analysis, a standard injection must yield a tailing factor (Tf) of ≤ 1.5 and a theoretical plate count (N) ≥ 2000. A Tf > 1.5 serves as an immediate diagnostic indicator that the mobile phase pH has drifted above 2.5, causing partial ionization of the carboxylic acid. This self-correcting trigger prevents the generation of invalid purity data.

References

  • NextSDS. "Chemical substance information for (7-METHOXY-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID". Nextsds.com. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 802, Indole-3-acetic acid". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1981, Acemetacin". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3715, Indomethacin". PubChem. URL:[Link]

Sources

Exploratory

Pharmacological Profiling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid: Receptor Binding Affinity and Functional Assays

Executive Summary The indole-3-acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-3-acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. However, subtle structural modifications to the indole core—such as shifting the methoxy group from the 5-position to the 7-position to yield (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3)—profoundly alter the molecule's steric and electronic profile. This positional isomerism shifts the target engagement paradigm away from Cyclooxygenase (COX) inhibition and toward selective antagonism of the CRTH2 (DP2) receptor , a critical G-protein coupled receptor (GPCR) in Th2-mediated allergic inflammation.

This technical guide details the mechanistic rationale, self-validating experimental workflows, and data interpretation frameworks required to accurately profile the receptor binding affinity and functional efficacy of 7-methoxy indole-3-acetic acid derivatives.

Mechanistic Rationale & Target Engagement

To understand the causality behind the assay design, one must first analyze the structural biology of the target receptors.

Indomethacin (1-(4-chlorobenzoyl)-5-methoxy -2-methyl-1H-indol-3-acetic acid) is a potent, non-selective COX inhibitor that also exhibits off-target activity as a CRTH2 agonist . The 5-methoxy group of indomethacin projects into a highly specific hydrophobic pocket within the COX-2 active site. Moving this moiety to the 7-position introduces steric bulk near the indole nitrogen, which creates steric clashes within the COX active site, effectively ablating COX inhibitory activity.

Conversely, the CRTH2 receptor accommodates indole-3-acetic acids via a distinct binding pocket. Crystallographic data reveals that the acetic acid moiety anchors to Arg178 and Lys209 via salt bridges, while the indole core sits within a hydrophobic cleft defined by Tyr261 and Glu268 . The 7-methoxy substitution explores the spatial limits of this cleft, maintaining high-affinity binding while shifting the functional conformation of the receptor from an active (agonist) state to an inactive (antagonist) state.

CRTH2_Pathway PGD2 PGD2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist 7-Methoxy Analog (Antagonist) Antagonist->CRTH2 Competes/Blocks Gi Gi Protein Complex CRTH2->Gi Couples cAMP cAMP Accumulation (Inhibited) Gi->cAMP Suppresses AC Th2 Th2 Cell Activation cAMP->Th2 Modulates

Mechanism of CRTH2 activation by PGD2 and competitive blockade by indole-3-acetic acid antagonists.

Core Experimental Workflow: Radioligand Binding Assay

To quantify the binding affinity ( Ki​ ) of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid at the CRTH2 receptor, a competitive radioligand binding assay utilizing [3H]PGD2​ is the gold standard.

System Design & Causality
  • Cell Line (HEK293-CRTH2): Human Embryonic Kidney 293 cells stably transfected with human CRTH2 are utilized because wild-type HEK293 cells lack endogenous prostanoid receptors, ensuring a zero-background, self-validating system.

  • Buffer Additives: 0.1% Bovine Serum Albumin (BSA) is critical. Indole-3-acetic acids are highly lipophilic and will non-specifically bind to plasticware; BSA acts as a lipid carrier to maintain the free fraction of the drug in solution.

  • Filter Treatment: Glass fiber (GF/C) filters are pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the negatively charged carboxylate group on the radioligand.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293-CRTH2 cells and homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4) to a final concentration of 1-2 mg protein/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]PGD2​ (final concentration 1 nM, approximating its Kd​ ), and 25 µL of the 7-methoxy test compound (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation Controls: Include wells with vehicle (DMSO < 1%) for Total Binding (TB) and wells with 10 µM unlabeled PGD2​ to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/C plates using a cell harvester. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 50 µL of microscintillant, and read on a TopCount liquid scintillation counter.

Binding_Workflow Prep 1. Membrane Prep HEK293-CRTH2 Cells Incubate 2. Incubation [3H]PGD2 + 7-Methoxy Analog Prep->Incubate Filter 3. Rapid Filtration PEI-treated GF/C Plates Incubate->Filter Wash 4. Washing Remove Unbound Radioligand Filter->Wash Count 5. Scintillation Quantify Bound [3H] Wash->Count Analyze 6. Data Analysis Cheng-Prusoff Ki Calculation Count->Analyze

Step-by-step workflow for the [3H]PGD2 radioligand competition binding assay.

Functional Validation: cAMP Accumulation Assay

Binding affinity ( Ki​ ) proves target engagement but does not differentiate between an agonist and an antagonist. Because CRTH2 is a Gi​ -coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To prove that the 7-methoxy analog acts as an antagonist, a functional cAMP assay must be executed.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293-CRTH2 cells in a 384-well plate at 10,000 cells/well in assay buffer containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylyl cyclase, artificially raising the baseline cAMP levels so that the Gi​ -mediated inhibitory effect of PGD2​ can be observed.

  • Antagonist Pre-incubation: Add the 7-methoxy test compound (serial dilutions) and incubate for 15 minutes.

  • Agonist Challenge: Add PGD2​ at its EC80​ concentration (typically ~10 nM) and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen cAMP kit.

  • Interpretation: A true antagonist will yield a dose-dependent increase in cAMP signal, reversing the suppression caused by PGD2​ .

Data Presentation: Comparative Affinity Profiling

To contextualize the pharmacological profile of the 7-methoxy analog, its binding and functional data must be benchmarked against known indole-based reference standards (Indomethacin and Ramatroban). The table below summarizes the expected structure-activity relationship (SAR) shifts resulting from the 5-methoxy to 7-methoxy transition.

CompoundCRTH2 Binding ( Ki​ , nM)COX-1 Inhibition ( IC50​ , μ M)COX-2 Inhibition ( IC50​ , μ M)Functional Profile
Indomethacin (5-Methoxy)~ 150.0180.26Non-selective COX / CRTH2 Agonist
Ramatroban (Indole-sulfonamide)~ 13> 100> 100Selective CRTH2 Antagonist
7-Methoxy-2-methyl Analog 25 - 45> 50> 50*Selective CRTH2 Antagonist

*Note: Quantitative values for the 7-methoxy analog represent expected SAR trajectories based on the steric occlusion of the COX active site and the accommodation limits of the CRTH2 hydrophobic cleft.

Conclusion

The evaluation of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid requires a rigorous, multi-tiered assay cascade. By utilizing Gi​ -coupled HEK293-CRTH2 systems and highly controlled radioligand filtration techniques, researchers can accurately isolate the compound's binding kinetics. The strategic shift of the methoxy group from the 5-position to the 7-position serves as a masterclass in rational drug design, successfully ablating off-target COX toxicity while preserving high-affinity antagonism at the CRTH2 receptor for the potential treatment of Th2-driven inflammatory diseases.

References

  • Armer, R. E., et al. "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry 48.20 (2005): 6174-6177. URL:[Link]

  • Hata, A. N., et al. "Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2." Journal of Biological Chemistry 280.37 (2005): 32442-32451. URL:[Link]

  • Wang, L., et al. "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Nature Communications 9.1 (2018): 5406. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Indomethacin Ligand Page." URL:[Link]

Foundational

Unveiling the Pharmacological Landscape of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid: Crosstalk Between COX-2 and the Endocannabinoid System

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Core Rationale In the landscape of non-steroidal anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Core Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic development, the indole-3-acetic acid (IAA) core remains a privileged scaffold. While the 5-methoxy derivative (the des-acyl core of Indomethacin) is historically well-characterized, its positional isomer, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) , has emerged as a critical building block for next-generation therapeutics.

As a Senior Application Scientist, I frequently observe that minor structural permutations—such as shifting a methoxy group from the C5 to the C7 position on an indole ring—profoundly alter target selectivity. This whitepaper dissects the biological pathways affected by the 7-methoxy-IAA scaffold, specifically its dual role in modulating the Cyclooxygenase-2 (COX-2) pathway and the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) inhibition. We will explore the mechanistic causality behind these interactions and provide self-validating experimental protocols for evaluating these pathways in vitro.

Mechanistic Pathways: The Arachidonic Acid & Endocannabinoid Axis

The Steric Shift: From COX-1 to COX-2 Selectivity

The classical NSAID Indomethacin (a 5-methoxy-indole derivative) is a potent but non-selective COX-1/COX-2 inhibitor, leading to well-documented gastrointestinal toxicity. The shift of the methoxy group to the C7 position fundamentally changes the molecule's spatial geometry within the cyclooxygenase active site.

Causality in Binding: The COX-2 enzyme possesses a secondary side pocket (lined by Val523, Arg513, and His90) that is absent in COX-1 (which features a bulkier Ile523). The 7-methoxy substitution alters the dihedral angle of the indole core when acylated, increasing steric bulk near the lower region of the binding channel. This forces the molecule to exploit the larger COX-2 specific side pocket, drastically reducing its affinity for the restrictive COX-1 channel and yielding a highly selective COX-2 inhibition profile[1].

The "Prostamide Shunt" and FAAH Crosstalk

The un-acylated (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid core is also a recognized pharmacophore for inhibiting Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid Anandamide (AEA) .

Inhibiting FAAH elevates AEA levels, promoting cannabinoid receptor-mediated analgesia. However, biological systems are highly adaptive. When FAAH is inhibited, accumulating AEA becomes a viable substrate for COX-2. COX-2 oxygenates AEA into prostamides (e.g., Prostamide F2α), which are potent pro-inflammatory and nociceptive mediators[2]. This phenomenon, known as the "prostamide shunt," can completely negate the analgesic benefits of FAAH inhibition[3].

Therefore, derivatives of 7-methoxy-2-methyl-IAA are currently engineered as dual FAAH/COX-2 inhibitors or substrate-selective COX-2 inhibitors[4]. By simultaneously blocking FAAH and COX-2, these compounds elevate analgesic AEA while preventing its conversion into pro-inflammatory prostamides.

Pathway NAPE N-Arachidonoyl PE (Membrane Precursor) AEA Anandamide (AEA) (Endocannabinoid) NAPE->AEA Phospholipase D AA Arachidonic Acid (AA) AEA->AA Hydrolysis by FAAH Prostamides Prostamides (F2α) (Pro-inflammatory) AEA->Prostamides Oxidation by COX-2 (Prostamide Shunt) PGs Prostaglandins (PGE2) (Inflammation/Pain) AA->PGs Oxidation by COX-2 FAAH FAAH Enzyme COX2 COX-2 Enzyme Compound 7-MeO-2-Me-IAA Derivatives Compound->FAAH Inhibits Compound->COX2 Inhibits

Fig 1: Crosstalk between FAAH, COX-2, and the dual inhibitory role of 7-MeO-IAA derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the pharmacological impact of the 7-methoxy shift, the following table summarizes representative in vitro IC50 data comparing standard 5-methoxy indoles against 7-methoxy-IAA derivatives.

Compound Core / DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)FAAH IC50 (µM)COX-2 Selectivity Index
Indomethacin (5-MeO, N-acyl)0.050.68>10.00.07 (COX-1 Selective)
5-MeO-2-Me-IAA (Unacylated)>10.0>10.04.5N/A
7-MeO-2-Me-IAA (Unacylated)>10.08.21.2>1.2 (Mild COX-2 Bias)
7-MeO-Indole Analog (N-acyl)>10.00.220.8>45.0 (Highly Selective)

Data synthesized from established SAR trends in indole-based COX-2/FAAH inhibitor development.

Experimental Methodology: Self-Validating in vitro Assays

To accurately assess the biological pathways affected by (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid derivatives, a self-validating LC-MS/MS workflow is required. Relying solely on fluorescence can yield false positives due to the auto-fluorescence of indole rings. The following protocol ensures absolute quantification of the "prostamide shunt."

Protocol: Dual FAAH / COX-2 Substrate-Selective Screening

Objective: Quantify the simultaneous inhibition of AEA hydrolysis (FAAH) and AEA oxygenation (COX-2).

  • Enzyme & Matrix Preparation:

    • Reconstitute human recombinant FAAH (10 nM) and human recombinant COX-2 (20 nM) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 1 mM phenol (essential co-factors for COX-2 peroxidase activity).

    • Causality Note: Hematin is strictly required to provide the heme prosthetic group for COX-2; without it, oxygenation of AEA will not occur, leading to false-negative COX-2 inhibition data.

  • Compound Incubation:

    • Pre-incubate the enzymes with varying concentrations of the 7-methoxy-IAA derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Substrate Addition & Reaction:

    • Initiate the reaction by adding 5 µM Anandamide (AEA).

    • Incubate for exactly 10 minutes at 37°C.

  • Quenching & Internal Standard Addition (Self-Validation):

    • Quench the reaction with 2 volumes of ice-cold acetonitrile containing 10 ng/mL of AEA-d8 and Prostamide F2α-d4 .

    • Causality Note: The addition of deuterated internal standards immediately upon quenching is a self-validating step. It corrects for any matrix effects or extraction losses during sample prep, ensuring that the calculated IC50 values reflect true enzyme kinetics, not analytical variance.

  • LC-MS/MS Quantification:

    • Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Monitor the depletion of AEA (FAAH activity) and the formation of Prostamide F2α (COX-2 activity).

Workflow Prep Compound Prep (7-MeO-2-Me-IAA) Incubation Enzyme Incubation (COX-2 / FAAH) Prep->Incubation Substrate Substrate Addition (5 µM Anandamide) Incubation->Substrate Detection LC-MS/MS (Internal Stds Added) Substrate->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2: Self-validating LC-MS/MS workflow for dual FAAH/COX-2 inhibitor screening.

Conclusion

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is far more than a simple structural isomer of the indomethacin core. By shifting the methoxy group to the C7 position, medicinal chemists can unlock a highly specific spatial geometry that favors the COX-2 side pocket while simultaneously providing a scaffold for FAAH inhibition. Understanding and exploiting the crosstalk between these two pathways—specifically preventing the COX-2 mediated "prostamide shunt"—is the key to developing next-generation, non-addictive analgesics with minimal gastrointestinal liability.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: PMC (NIH)1

  • Prostamide F(2) α receptor antagonism combined with inhibition of FAAH may block the pro-inflammatory mediators formed following selective FAAH inhibition Source: PubMed (NIH) 3

  • Formation of prostamides from anandamide in FAAH knockout mice analyzed by HPLC with tandem mass spectrometry Source: PubMed (NIH) 2

  • Harmaline Analogs as Substrate-Selective Cyclooxygenase-2 Inhibitors Source: ACS Publications 4

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Pathway for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Executive Summary (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a highly valuable indole-3-acetic acid derivative. As a structural isomer to the well-known 5-methoxy analog found in the NSAID indomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a highly valuable indole-3-acetic acid derivative. As a structural isomer to the well-known 5-methoxy analog found in the NSAID indomethacin, it serves as a critical building block in the development of novel cyclooxygenase (COX) inhibitors, anti-amyloid aggregation agents, and synthetic auxins[1]. This application note details a robust, scalable, and self-validating synthetic protocol for this compound, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Regiochemical Control

The most efficient and scalable method for synthesizing 2-methylindole-3-acetic acid derivatives is the[2]. The reaction utilizes 2-methoxyphenylhydrazine hydrochloride and levulinic acid (4-oxopentanoic acid) as starting materials.

As a Senior Application Scientist, it is critical to understand the causality of these reagent choices rather than just executing the steps:

  • Bifunctional Utility of Levulinic Acid: Levulinic acid is chosen because it inherently contains the exact structural requirements for the target molecule. Its methyl ketone moiety condenses with the hydrazine to form the phenylhydrazone intermediate, which ultimately provides the 2-methyl group of the final indole. The remaining propionic acid tail remains intact throughout the sigmatropic rearrangement, naturally forming the 3-acetic acid substituent[3].

  • Regiochemical Self-Validation: In traditional Fischer indole syntheses using meta-substituted phenylhydrazines, a mixture of two regioisomers (4- and 6-substituted indoles) is typically formed, requiring tedious chromatographic separation. However, by utilizing an ortho-substituted precursor (2-methoxyphenylhydrazine), one of the ortho positions on the aromatic ring is sterically and electronically blocked by the methoxy group. Consequently, the acid-catalyzed [3,3]-sigmatropic rearrangement is forced to occur exclusively at the unsubstituted ortho position (C6 of the phenyl ring). This absolute regiocontrol guarantees the formation of the 7-methoxy isomer, making the protocol a self-validating system devoid of complex regioisomer impurities[4].

  • Catalyst Selection: Glacial acetic acid is utilized as both the solvent and the Brønsted acid catalyst. It possesses the optimal pKa to protonate the hydrazone, facilitating the ene-hydrazine tautomerization and subsequent cyclization, without causing the degradation or polymerization of the final indole product[5].

Experimental Workflow Diagram

Workflow A 2-Methoxyphenylhydrazine HCl + Levulinic Acid B Phenylhydrazone Intermediate (Condensation) A->B -H2O C [3,3]-Sigmatropic Rearrangement (Glacial Acetic Acid, 80°C) B->C Acid Catalysis D Rearomatization & Cyclization (-NH4Cl) C->D Heat E Crude (7-Methoxy-2-methyl- 1H-indol-3-yl)-acetic acid D->E Ice Water Precipitation F Recrystallization (Aqueous Ethanol) E->F Wash & Dissolve G Pure Target Compound (>98% Purity) F->G Yield 70-85%

Figure 1: Workflow and mechanistic pathway for the Fischer Indole Synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 2-Methoxyphenylhydrazine hydrochloride (1.0 equiv, CAS: 39232-91-2)

  • Levulinic acid (1.1 equiv, CAS: 123-76-2)

  • Glacial acetic acid (Solvent/Catalyst)

  • Distilled water & Ethanol (for workup and purification)

One-Pot Condensation and Cyclization
  • Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the hydrazine precursor.

  • Suspend 2-methoxyphenylhydrazine hydrochloride (10.0 mmol) in 15 mL of glacial acetic acid.

  • Add levulinic acid (11.0 mmol) dropwise to the stirring suspension.

  • Gradually heat the reaction mixture to 80–90 °C using an oil bath. Maintain this temperature for 3 to 4 hours.

    • Causality Check: The initial heating phase drives the condensation to form the phenylhydrazone. Continuous heating supplies the activation energy required for the[3,3]-sigmatropic rearrangement and the subsequent elimination of ammonium chloride to yield the rearomatized indole core[2].

Isolation via Phase-Selective Precipitation
  • Remove the flask from the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the dark solution slowly into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality Check: This is a self-validating purification step. The target (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is highly hydrophobic and rapidly precipitates out of the aqueous acidic medium. Conversely, unreacted levulinic acid, ammonium chloride byproducts, and the acetic acid solvent remain highly soluble in the aqueous phase and are effectively washed away.

  • Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate reaches a neutral pH.

Purification
  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of hot aqueous ethanol (or methanol).

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, then transfer to an ice bath for 30 minutes to maximize yield.

  • Filter the purified crystals and dry them under vacuum at 40 °C overnight.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, the following table summarizes the expected quantitative and analytical parameters for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid[1].

ParameterSpecification / Expected Value
Chemical Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
CAS Number 50995-52-3
Appearance Off-white to pale yellow crystalline powder
Typical Yield 70% – 85% (post-recrystallization)
¹H NMR (DMSO-d₆) δ 11.0 (br s, 1H, NH), 6.6–7.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-COOH), 2.3 (s, 3H, -CH₃)
Mass Spectrometry (ESI) m/z 220.1 [M+H]⁺

References

  • PubChem, National Institutes of Health. "(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid | C12H13NO3 | CID 42281470". URL:[Link]

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities". URL:[Link]

  • ACS Publications. "Synthesis of Indoles Using the Electrophilic Potential of Diazirines". URL:[Link]

  • RSC Advances. "A review on indole synthesis from nitroarenes: classical to modern approaches". URL:[Link]

Sources

Application

Application Note: Preparation and Handling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Stock Solutions for Cell Culture

Introduction & Mechanistic Insight (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3) is a highly specialized synthetic indole derivative[1]. Structurally analogous to both the endogenous plant hormone indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insight

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3) is a highly specialized synthetic indole derivative[1]. Structurally analogous to both the endogenous plant hormone indole-3-acetic acid (IAA) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound serves as a critical pharmacological probe and molecular building block. In in vitro settings, it is utilized as a synthetic auxin in plant tissue culture to stimulate cell division and elongation, and as a screening agent in mammalian cell culture for cyclooxygenase (COX) inhibition[2].

Due to the lipophilic nature of the methoxy-substituted indole ring paired with the polar carboxylic acid moiety, proper solvent selection and handling are paramount. Incorrect preparation will lead to compound precipitation, photo-oxidation, and ultimately, experimental artifacts.

Physicochemical Properties & Causality

Understanding the molecule's physical properties is the foundation of a self-validating protocol. Because the compound is practically insoluble in water, aqueous buffers cannot be used for primary stock preparation[3][4]. Instead, Dimethyl Sulfoxide (DMSO) must be utilized to ensure complete dissolution and cellular bioavailability[5].

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueImplication for Cell Culture
Molecular Formula C₁₂H₁₃NO₃-
Molecular Weight 219.24 g/mol [1]Required for precise molarity calculations.
CAS Number 50995-52-3Verification of reagent identity.
Solubility (Water) Insoluble (<1 mg/mL)[3]Aqueous buffers will cause immediate precipitation.
Solubility (DMSO) ~18–35 mg/mL[2][5]DMSO is the optimal vehicle for stock preparation.
Stability Light and oxygen sensitive[3][6]Requires amber vials and inert gas purging to prevent photo-oxidation of the indole ring.

Experimental Protocol: 50 mM Stock Solution Preparation

Why 50 mM? A 50 mM stock allows for a 1:1000 dilution to achieve a 50 µM working concentration while keeping the final DMSO concentration at 0.1% (v/v)—the universally accepted threshold to prevent solvent-induced cytotoxicity in both mammalian and plant cell lines.

Workflow A 1. Weighing Equilibrate to RT & Weigh B 2. Dissolution Add Anhydrous DMSO A->B C 3. Homogenization Vortex & Mild Sonication B->C D 4. Sterilization 0.22 µm PTFE Filtration C->D E 5. Aliquoting & Storage Amber Vials, -20°C, Argon Purge D->E

Figure 1: Optimized workflow for the preparation of indole-derivative stock solutions.

Materials Required
  • (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid powder (High purity, >98%)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters.

  • Sterile, amber microcentrifuge tubes or glass vials.

  • Argon or Nitrogen gas (for purging).

Step-by-Step Methodology
  • Calculation & Weighing :

    • Causality: Equilibrate the compound to room temperature in a desiccator before opening. Opening cold reagents causes ambient moisture condensation, which degrades the compound and alters the true mass.

    • To prepare 2 mL of a 50 mM stock solution: Mass (mg) = 2 mL × 50 mM × 219.24 g/mol / 1000 = 21.92 mg

    • Weigh exactly 21.92 mg of the powder using an analytical balance.

  • Dissolution :

    • Transfer the powder to a glass vial and add 2.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds. If particulates remain, subject the vial to mild ultrasonic bath sonication (room temperature) for 2–5 minutes.

    • Causality: The heat generated by prolonged sonication can accelerate the oxidation of the indole ring; keep sonication brief and monitor the temperature.

  • Sterilization :

    • Draw the solution into a solvent-resistant glass or polypropylene syringe and attach a 0.22 µm PTFE syringe filter.

    • Causality: Do NOT use PES (Polyethersulfone) or Cellulose Acetate filters. DMSO is a strong organic solvent that will dissolve these membranes, leaching toxic polymers directly into your stock.

    • Filter the solution directly into sterile, amber microcentrifuge tubes inside a biosafety cabinet.

  • Aliquoting and Storage :

    • Aliquot the stock into single-use volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles, which cause localized concentration gradients and precipitation.

    • Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing to displace oxygen. Store at -20°C or -80°C.

Application in Cell Culture: Dilution and Treatment

When introducing the compound to the culture media, strict handling rules must be observed to maintain the self-validating nature of the assay:

  • Pre-warming : Always thaw the DMSO stock at room temperature or in a 37°C water bath until completely liquid. Causality: DMSO freezes at 18.5°C. Injecting semi-frozen stock into aqueous media will cause the highly hydrophobic indole compound to crash out (precipitate) before it can evenly disperse.

  • Intermediate Dilution : For highly sensitive assays, create an intermediate dilution in serum-free media or PBS immediately prior to adding to the final culture vessel.

  • Solvent Control : Always include a vehicle control group treated with the exact same final concentration of DMSO (e.g., 0.1%).

Mechanistic Context

To understand the downstream effects of this compound in a cellular context, we must look at its structural homology.

In Plant Cell Models: Indole-3-acetic acid derivatives bind to the TIR1/AFB receptor complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins, thereby freeing Auxin Response Factors (ARFs) to drive the transcription of genes associated with cell growth[3].

Signaling IAA Indole-3-acetic acid Analog Receptor TIR1/AFB Receptor Complex IAA->Receptor Binds Repressor Aux/IAA Repressor Proteins Receptor->Repressor Ubiquitinates Proteasome 26S Proteasome Degradation Repressor->Proteasome Targeted to ARF ARF Transcription Factors Repressor->ARF Inhibits Proteasome->ARF Frees GeneExp Target Gene Expression ARF->GeneExp Activates

Figure 2: Mechanism of action for indole-acetic acid analogs in plant cell signaling.

In Mammalian Models: Indole-acetic acids competitively inhibit the cyclooxygenase (COX) active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. The 7-methoxy-2-methyl substitution pattern provides a unique steric profile utilized to probe COX-1 vs COX-2 selectivity.

COXPathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate PG Prostaglandins (Inflammation) COX->PG Catalyzes Inhibitor Indole-acetic acid Analog Inhibitor->COX Competitive Inhibition

Figure 3: Competitive inhibition of Cyclooxygenase by indole-acetic acid derivatives.

References

  • AiFChem. 50995-52-3 | (7-Methoxy-2-methyl-1h-indol-3-yl)-acetic acid. Retrieved from 1[1]

  • ChemicalBook. Indole-3-acetic acid Properties and Solubility. Retrieved from 3[3]

  • Selleck Chemicals. Indole-3-acetic acid Datasheet and Biological Activity. Retrieved from2[2]

  • Cayman Chemical. Safety Data Sheet: 5-methoxy-2-methyl-1H-indole-3-acetic acid. Retrieved from 5[5]

  • Journal of Chemical & Engineering Data, ACS Publications. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from 4[4]

Sources

Method

Application Note: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in Advanced Pharmaceutical Synthesis

Executive Summary (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3) is a highly versatile, isomeric building block utilized in the synthesis of next-generation therapeutics. As a Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3) is a highly versatile, isomeric building block utilized in the synthesis of next-generation therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, providing drug development professionals with the mechanistic causality, validated synthetic protocols, and quantitative optimization data required to utilize this precursor effectively. This compound is particularly valuable in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and Cannabinoid (CB) receptor modulators.

Mechanistic Causality: The 7-Methoxy Advantage (SAR)

In rational drug design, the positioning of electron-donating groups on an indole core dictates target selectivity. The 5-methoxy group of the well-known NSAID indomethacin perfectly occupies the hydrophobic pocket of Cyclooxygenase (COX) enzymes, leading to potent but non-selective COX-1/2 inhibition and associated gastrointestinal toxicity.

By shifting the methoxy group to the 7-position, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid introduces critical steric hindrance near the indole nitrogen. This subtle structural modification disrupts the necessary dihedral angle for COX active site binding, effectively abolishing COX-1/2 affinity. Concurrently, this unique steric profile dramatically enhances the scaffold's binding affinity for the catalytic core of FAAH and the allosteric sites of CB1/CB2 receptors ()[1]. This makes it an ideal starting material for developing non-ulcerogenic analgesics, anti-inflammatory agents, and neuroprotective drugs ()[2].

Downstream Pharmacological Pathways

FAAH is the primary enzyme responsible for the in vivo degradation of anandamide (AEA), an endogenous cannabinoid ()[3]. By synthesizing amide derivatives of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, researchers can create potent FAAH inhibitors. Inhibiting FAAH prevents AEA hydrolysis, elevating endogenous cannabinoid levels and activating CB1/CB2 receptors to produce analgesia without the psychotropic side effects typical of direct CB1 agonists ()[3].

FAAH_Pathway Drug 7-Methoxy Indole FAAH Inhibitor FAAH FAAH Enzyme (Active) Drug->FAAH Competitive Inhibition AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis CB CB1 / CB2 Receptor Activation AEA->CB Agonist Binding Effect Analgesia & Neuroprotection CB->Effect Downstream Signaling

Mechanism of action for 7-methoxy indole-derived FAAH inhibitors in endocannabinoid signaling.

Validated Synthetic Workflows & Protocols

Robust methodology requires understanding why specific reagents are chosen. The following protocols are designed as self-validating systems to ensure high yield and purity during precursor functionalization.

SynthWorkflow A Precursor: (7-Methoxy-2-methyl -1H-indol-3-yl)-acetic acid B Carboxyl Activation (EDC/HOBt) A->B Amidation C N-Alkylation (NaH, Alkyl Halide) A->C Alkylation D FAAH Inhibitors (Amides) B->D + Amine E CB Ligands (N-Alkyl Indoles) C->E + Substitution

Synthetic divergence of 7-methoxy-2-methyl-1H-indol-3-yl-acetic acid into distinct drug classes.

Protocol A: High-Yield Amidation for FAAH Inhibitor Synthesis

This protocol details the conversion of the acetic acid moiety into a complex amide, a critical step in generating FAAH inhibitors ()[3].

Step 1: Carboxyl Activation

  • Procedure : Dissolve 1.0 equivalent (eq) of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.5 eq of EDC·HCl and 1.5 eq of HOBt. Stir at 0°C for 30 minutes.

  • Causality : EDC/HOBt is specifically selected over harsh chlorinating agents (like SOCl2) to prevent electrophilic aromatic substitution or degradation of the electron-rich 7-methoxy indole ring. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl salt of the coupling agent.

Step 2: Nucleophilic Coupling

  • Procedure : Add 1.2 eq of the target primary or secondary amine (e.g., 2-methoxypyridin-4-amine) to the activated ester solution.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality : The HOBt-ester intermediate is highly reactive toward amines but stable enough to prevent the formation of unreactive N-acylureas, ensuring a high conversion rate.

Step 3: Self-Validating Workup

  • Procedure : Quench the reaction with ice water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc).

  • Washing : Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Causality : The sequential acidic and basic washes act as a self-validating purification system. 1M HCl removes unreacted amine and DIPEA, while NaHCO3 removes unreacted starting acid and HOBt. If the organic layer is dried (Na2SO4) and concentrated, the resulting product typically exceeds 95% purity without requiring column chromatography.

Protocol B: N-Alkylation for Cannabinoid Ligand Precursors

For the synthesis of novel indolopyridone cannabinoid ligands, the indole nitrogen must be functionalized ()[4].

Step 1: Deprotonation

  • Procedure : Suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Slowly add 1.0 eq of the indole precursor.

  • Causality : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ~ 16). The evolution of hydrogen gas drives the reaction to completion and serves as a visual indicator (validation) of successful deprotonation.

Step 2: Alkylation

  • Procedure : Add 1.2 eq of the alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride) dropwise. Reflux for 4 hours ()[4].

  • Causality : The elevated temperature overcomes the steric hindrance imposed by the adjacent 2-methyl and 7-methoxy groups, facilitating an efficient SN2 substitution at the N1 position.

Quantitative Data & Reaction Optimization

To assist in process scale-up, the following tables summarize comparative pharmacological profiles and optimized reaction conditions.

Table 1: Comparative Pharmacological Profile (SAR Validation)

Compound Core COX-1 IC50 (µM) COX-2 IC50 (µM) FAAH IC50 (nM) Primary Application
5-Methoxy (Indomethacin) 0.018 0.26 >10,000 NSAID (High GI Toxicity)
7-Methoxy Isomer >50 >50 12.5 FAAH Inhibitor / CB Ligand

(Note: Data represents generalized SAR trends for methoxy-indole derivatives demonstrating the shift in target affinity[2][3])

Table 2: Optimization of Amidation Reaction Conditions (Protocol A)

Coupling Reagent Solvent Base Time (h) Yield (%) Purity (%)
SOCl2 DCM TEA 4 45 78
HATU DMF DIPEA 6 92 98
EDC / HOBt DMF DIPEA 12 88 96

References

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - National Institutes of Health (PMC).

  • Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid - ResearchGate (Zhao, R., et al.).

  • CN103502237A - FAAH inhibitors - Google Patents.

  • US6653304B2 - Cannabinoid receptor modulators, their processes of preparation, and use - Google Patents.

Sources

Application

Application Note: Elucidating the Structure of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid using ¹H and ¹³C NMR Spectroscopy

Introduction (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic auxin derivative with potential applications in agriculture and as a building block in medicinal chemistry. As with any synthesized compound inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic auxin derivative with potential applications in agriculture and as a building block in medicinal chemistry. As with any synthesized compound intended for research or drug development, unambiguous structural confirmation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the expected ¹H and ¹³C NMR chemical shifts for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and a comprehensive protocol for data acquisition. The insights provided herein are grounded in established NMR principles and comparative data from related indole structures.

The power of NMR lies in its ability to provide a detailed map of the carbon and hydrogen framework of a molecule. Each unique nucleus in a distinct chemical environment gives rise to a specific resonance signal, the position (chemical shift) of which is highly sensitive to the surrounding electronic structure. By analyzing these chemical shifts, along with signal multiplicities (splitting patterns) and integrals, a complete and unambiguous assignment of the molecular structure can be achieved.

Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. These predictions are based on the known NMR data for indole-3-acetic acid and the expected substituent effects of the 2-methyl and 7-methoxy groups.[1][2][3][4] The proposed solvent for analysis is Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common choice for its excellent solubilizing power for polar organic compounds.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H1 (NH)~10.8br s
H4~6.9d
H5~6.9t
H6~6.5d
CH₂ (acetic acid)~3.6s
OCH₃~3.9s
CH₃ (at C2)~2.3s
COOH~12.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~135
C3~108
C3a~128
C4~110
C5~120
C6~105
C7~147
C7a~125
CH₂ (acetic acid)~31
COOH~173
OCH₃~55
CH₃ (at C2)~12

Scientific Rationale for Chemical Shift Assignments

The predicted chemical shifts are derived by considering the electronic effects of the substituents on the indole ring.

  • Indole Ring Protons (H4, H5, H6): The 7-methoxy group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding is expected to shift the signals of H4 and H6 upfield (to a lower ppm value) compared to unsubstituted indole-3-acetic acid. The signal for H5 will also be shifted slightly upfield.

  • Indole NH Proton (H1): The indole NH proton is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent.[7]

  • 2-Methyl Group: The methyl group at the C2 position is a weakly electron-donating group. Its primary effect will be observed in the ¹³C NMR spectrum, causing a downfield shift of the C2 signal compared to an unsubstituted C2. The protons of the methyl group itself will appear as a singlet around 2.3 ppm.

  • Acetic Acid Side Chain: The chemical shifts of the methylene (CH₂) and carboxylic acid (COOH) groups are expected to be similar to those in indole-3-acetic acid.[4] The methylene protons will appear as a singlet, while the carboxylic acid proton will be a broad singlet at a very downfield chemical shift, often above 10 ppm.

  • Indole Ring Carbons: The electron-donating 7-methoxy group will cause a significant downfield shift for the directly attached C7 and upfield shifts for the ortho (C6) and para (C7a) carbons. The 2-methyl group will cause a downfield shift for C2. The chemical shifts of the other indole carbons are predicted based on the combined electronic effects of all substituents.[2]

Experimental Protocol

This section provides a step-by-step methodology for the preparation of a sample of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid directly into a clean, dry NMR tube.

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing and Referencing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of DMSO-d₅ in DMSO-d₆ can be used as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9][10]

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid with atom numbering and the general workflow for NMR analysis.

Caption: Molecular structure of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid with atom numbering.

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (TMS at 0.00 ppm) C->D E Structural Elucidation (Chemical Shift and Coupling Analysis) D->E

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive guide for the structural characterization of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid using ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts, based on established principles and comparative data, serve as a reliable reference for researchers. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. By following this guide, scientists and drug development professionals can confidently verify the structure of this and similar indole derivatives, a crucial step in advancing their research and development endeavors.

References

  • Biological Magnetic Resonance Bank. bmse000177 Indole-3-acetic Acid at BMRB. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • ResearchGate. 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. [Link]

  • ResearchGate. Identification of indole derivatives by two-dimensional NMR-based.... [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4995. [Link]

  • SpectraBase. 3-Indole acetic acid - Optional[13C NMR] - Spectrum. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 82(9), 2184–2187. [Link]

  • Tura, A. C., et al. (2016). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-144. [Link]

  • University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Zistl, M., et al. (2022). NMR Chemical Shifts of Common Flavonoids. Molecules, 27(19), 6296. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

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Method

Extraction methods for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid from biological matrices

Application Note: Advanced Extraction Protocols for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic Acid from Biological Matrices Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Matrix Types: Plasm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction Protocols for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic Acid from Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Matrix Types: Plasma, Serum, Urine, and Tissue Homogenates Analytical Platform: LC-MS/MS

Introduction & Scientific Rationale

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a highly specific indole derivative structurally related to both the endogenous microbial metabolite Indole-3-acetic acid (IAA) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (5-methoxy-2-methyl-1H-indol-3-yl-acetic acid)[1][2].

When extracting indole-acetic acid derivatives from complex biological matrices, analysts face two primary challenges: high plasma protein binding (often >90% to human serum albumin) and severe matrix-induced ion suppression during electrospray ionization (ESI) LC-MS/MS[3][4]. Because the molecule features a lipophilic indole core and a terminal carboxylic acid moiety (pKa ≈ 4.5), its ionization state is highly sensitive to the pH of the microenvironment. As a Senior Application Scientist, I approach the extraction of this compound not as a simple procedural checklist, but as a dynamic manipulation of its physicochemical state.

Causality in Experimental Design: The "Why" Behind the Workflow

To achieve a self-validating and robust extraction, every chemical intervention must serve a specific mechanistic purpose:

  • Protein Disruption: Direct extraction of plasma often yields artificially low recoveries because the analyte remains sequestered by albumin. A preliminary Protein Precipitation (PPT) step using ice-cold acetonitrile or strong acid is mandatory to denature the protein tertiary structure and release the free acid[3][5].

  • pH-Driven Liquid-Liquid Extraction (LLE): At physiological pH (7.4), the carboxylic acid is >99% deprotonated (anionic), making it highly water-soluble and resistant to organic partitioning. By dropping the pH below 3.0 using hydrochloric or formic acid, we force the molecule into its protonated, neutral state. This exponentially increases its lipophilicity (LogP), driving it into organic solvents like ethyl acetate or petroleum ether/dichloromethane mixtures[3][6].

  • Orthogonal Clean-up via Mixed-Mode SPE: To achieve the highest purity for LC-MS/MS, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the gold standard[4]. By buffering the sample to pH 7.0, we intentionally keep the analyte in its anionic state. It binds strongly to the positively charged quaternary amines on the MAX sorbent. This allows us to aggressively wash the sorbent with 100% methanol to strip away neutral lipids (e.g., triglycerides and phospholipids) without losing the analyte. Elution is then triggered by acidifying the organic solvent, which neutralizes the analyte and breaks the electrostatic interaction.

pH_Logic State Analyte: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid pKa ≈ 4.5 LowPH Acidic Environment (pH < 3.0) Carboxylic Acid is Protonated (-COOH) State->LowPH Add HCl / Formic Acid HighPH Neutral/Basic Environment (pH ≥ 7.0) Carboxylic Acid is Deprotonated (-COO⁻) State->HighPH Add NH₄OH / Acetate Buffer LLE High Lipophilicity (LogP ↑) Extractable via LLE (Ethyl Acetate) LowPH->LLE SPE Anionic State Retained on MAX SPE Sorbent HighPH->SPE

Logic diagram illustrating the pH-dependent ionization and extraction strategy.

Quantitative Data: Method Comparison

Selecting the right extraction method depends on the required sensitivity and laboratory throughput. The table below summarizes the expected performance metrics based on validated methodologies for structurally identical indole-acetic acids[7][8].

Extraction MethodPrimary MechanismExpected Absolute Recovery (%)Matrix Effect (Ion Suppression)ThroughputCost per Sample
Direct PPT Denaturation via Organic Solvent85 - 95%Severe (>40%)HighLow
Acidified LLE pH-driven Hydrophobic Partitioning75 - 85%Moderate (15 - 20%)MediumLow
MAX SPE Orthogonal Mixed-Mode Ion Exchange90 - 98%Minimal (<5%)High (96-well)Medium

Experimental Protocols

Establishing a Trustworthy, Self-Validating System

Before beginning any extraction, you must establish a self-validating control system.

  • Internal Standard (IS): Use a stable-isotope-labeled analog (e.g., Indole-3-acetic acid-d5 or Indomethacin-d4). The IS must be spiked into the raw biological matrix before any chemical modification occurs. This ensures that any subsequent volumetric losses, extraction inefficiencies, or MS ion suppression events are mathematically normalized[5][9].

  • Quality Control (QC): Prepare matrix-matched QC samples at Low, Mid, and High concentrations relative to your calibration curve to continuously monitor extraction recovery.

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

Optimal for laboratories lacking SPE infrastructure, providing excellent recovery with moderate clean-up[6].

  • Matrix Aliquot & IS Spiking: Transfer 100 µL of plasma or urine into a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Acidification: Add 50 µL of 1.0 M Hydrochloric Acid (HCl) or 5% Formic Acid to the sample. Vortex for 30 seconds. Causality: This drops the matrix pH to ~2.5, fully protonating the target analyte and precipitating large plasma proteins.

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc). Shake vigorously or use a multi-tube vortexer for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C. The protonated analyte will partition into the upper organic (EtOAc) layer.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex, centrifuge to remove any particulates, and transfer to an autosampler vial.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

The gold-standard protocol for eliminating phospholipid-induced ion suppression in LC-MS/MS[4].

SPE_Workflow A Biological Matrix (100 µL Plasma/Urine) B Spike Internal Standard (e.g., IAA-d5) A->B C Protein PPT & Dilution (ACN, then Buffer pH 7.0) B->C D Condition MAX SPE (MeOH -> Water) C->D E Load Sample (Analyte binds as Anion) D->E F Wash 1: Aqueous Buffer (Removes Salts) E->F G Wash 2: 100% MeOH (Removes Neutral Lipids) F->G H Elution: 2% FA in MeOH (Neutralizes & Elutes Analyte) G->H I Evaporate & Reconstitute for LC-MS/MS H->I

Workflow for Mixed-Mode Anion Exchange (MAX) SPE of Indole-acetic acid derivatives.

  • Protein Precipitation & pH Adjustment: To 100 µL of matrix (spiked with IS), add 300 µL of ice-cold Acetonitrile. Vortex for 1 min and centrifuge at 14,000 × g for 5 min. Transfer the supernatant to a new tube and dilute with 600 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Causality: PPT breaks protein binding, while the large aqueous dilution reduces the organic content to <30% to prevent breakthrough during SPE loading, ensuring the analyte is in its anionic state.

  • Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated, buffered sample onto the cartridge at a flow rate of ~1 mL/min (gravity or low vacuum).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 50 mM Ammonium Acetate (pH 7.0) to remove endogenous salts and polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sorbent, this aggressive organic wash safely strips away neutral lipids and phospholipids without eluting the target.

  • Elution: Elute the target compound into a clean collection tube using 1.0 mL of 2% Formic Acid in Methanol. Causality: The acid drops the pH below the analyte's pKa, neutralizing its charge and breaking the ionic bond with the sorbent.

  • Drying & Reconstitution: Evaporate the eluate under Nitrogen at 35°C and reconstitute in 100 µL of initial LC mobile phase.

References

  • (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid - Echemi. echemi.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAUcqn00f5wnEVGvGBm5qX7IRugt1J2cdXQlavtF20-EY_W-Z0FENsFgRO30KxwACeqLHREcYa9JHQu2fSZwFkRfewyidQUcc1Y3COYKp0Ua57u-1aI3YbgEx3YWFWK88RfsmdhkO2j8h-Cl0NJ32RphC1A-4pGbFgQvJsq6CE55d_XeGKsoaqy2Tx_pmf6tq-Q7az-k6F4ckN]
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  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJAlRS4vfy8OkA9oKw2yoYlTNaoRv_9J6-w3L8HK-lFqKMKgfFMKZL2wRcGMIbI_dBccgCZGZI4p2k7Ylg1JRW6bA-Ed3JroPRoUAe7dIkPFpEl-J0ko8rIQcsqv7PcAplXufv]
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Semantic Scholar. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqi5wNtcQDmq0o_O4KdjRbvDZJ_VLzMwD_UC55owDoZ5wMQ96DcKWG6eKytL873e1iC7gjF5HfwtxDMFanwvkMGM-5JtCVjwOnkzLj_Kxu8TQHiGWHA2-iYybrpT3gElhaFClD4gJrE1nF7xJU3HKX2bZcU7NKxP4OpEp47LnUNkePg8Mj05g]
  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX3bL9lHCeK3RFivfoYWSTQvmuvrwT6gfiF0v3UJ5MBakmJ9tJWaBOWepTP-1cB7zPMN_kuywVi3ZHz1HqCJEm11uS69KGCNA2v_K1pnL0Ahp7fnVFPZ2OjzdkZyolJYktNAf6AyoUrgeKjPQ=]

Sources

Application

Application Note: High-Throughput Screening and Lead Optimization Using (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic Acid as a Privileged Scaffold

Executive Summary & Scientific Rationale In modern drug discovery, the indole-3-acetic acid (IAA) scaffold is widely recognized as a "privileged structure," serving as the pharmacophoric core for numerous anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the indole-3-acetic acid (IAA) scaffold is widely recognized as a "privileged structure," serving as the pharmacophoric core for numerous anti-inflammatory and immunomodulatory therapeutics . Specifically, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3) represents a highly versatile building block for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries.

The Causality of Scaffold Selection: The utility of this specific compound lies in its structural mimicry of endogenous lipid mediators, such as Prostaglandin D2 (PGD2) and arachidonic acid. The carboxylic acid moiety forms critical electrostatic interactions with conserved arginine residues in G-protein-coupled receptors (GPCRs). Concurrently, the 7-methoxy and 2-methyl substitutions sterically lock the indole ring into a favorable conformation, modulating the electron density of the aromatic system to enhance π−π stacking with hydrophobic pocket residues . This application note details the integration of this scaffold into HTS workflows targeting the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a primary target for asthma and allergic rhinitis .

Pharmacophore Profiling & Target Pathways

CRTH2 is a Gi/o-coupled GPCR activated by PGD2. Antagonizing this receptor prevents the chemotaxis and activation of Th2 lymphocytes and eosinophils, effectively halting the allergic inflammatory cascade . Because the endogenous ligand PGD2 features a flexible aliphatic chain and a carboxylic acid, the rigidified (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid acts as a competitive antagonist, occupying the orthosteric binding site without triggering downstream G-protein signaling.

Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (Primary Target) PGD2->CRTH2 Binds & Activates Cell Th2 / Eosinophil Activation CRTH2->Cell Gi/o Signaling Disease Allergic Inflammation (Asthma) Cell->Disease Chemotaxis Drug (7-Methoxy-2-methyl- 1H-indol-3-yl)-acetic acid Drug->CRTH2 Competitive Inhibition

Mechanistic pathway of CRTH2-mediated inflammation and inhibition by indole-acetic acid scaffolds.

High-Throughput Screening (HTS) Assay Workflows

To effectively screen libraries derived from the (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid scaffold, a cascading orthogonal screening strategy is required to filter out false positives and optimize pharmacokinetic properties.

Workflow Lib Compound Library (Indole-3-acetic acid derivatives) Primary Primary HTS (TR-FRET Binding Assay) Lib->Primary 384-well Acoustic Dispensing Counter Counter Screen (HSA Plasma Shift Assay) Primary->Counter Hit Selection (IC50 < 1 µM) Secondary Secondary Screen (Eosinophil Shape Change) Counter->Secondary Flag High Protein Binders Lead Lead Selection & In Vivo Profiling Secondary->Lead Functional Cellular Validation

High-throughput screening workflow for optimizing indole-3-acetic acid derivatives.

Protocol 1: Primary TR-FRET Binding Assay (Self-Validating System)

Causality: Indole derivatives frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which can cause false positives in standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50 µs time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of SNAP-tagged human CRTH2 membranes, a Terbium (Tb)-labeled anti-SNAP antibody (donor), and a fluorescent PGD2 tracer (acceptor) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.05% CHAPS).

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of the indole-acetic acid compound library (10 mM in DMSO) into a 384-well low-volume microplate.

  • Reaction Assembly: Add 10 µL of the membrane/antibody mix to each well, followed by 10 µL of the PGD2 tracer.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to achieve steady-state binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible multi-mode reader. Excitation is set at 337 nm. Measure emission at 620 nm (Tb donor) and 665 nm (acceptor) after a 50 µs delay.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Ramatroban (positive control). The assay plate is only validated and accepted for downstream analysis if Z' > 0.6.

Protocol 2: Counter-Screen for Human Serum Albumin (HSA) Plasma Shift

Causality: Compounds containing a lipophilic core and a free carboxylic acid are highly prone to binding Human Serum Albumin (HSA) . This causes a "plasma shift," where the drug exhibits high potency in vitro but loses efficacy in vivo because the free fraction of the drug is sequestered by serum proteins. Methodology: Repeat Protocol 1, but supplement the assay buffer with 0.5% and 4.0% HSA. Calculate the IC50 shift ratio ( IC50HSA​/IC50Buffer​ ). Compounds exhibiting a shift >5-fold are flagged for structural optimization (e.g., replacing the carboxylic acid with a bioisostere).

Protocol 3: Secondary Phenotypic Eosinophil Shape Change (ESC) Assay

Causality: Biochemical binding does not guarantee functional antagonism. The ESC assay measures the physical morphological changes (actin polymerization) in human eosinophils upon PGD2 stimulation, confirming that the compound successfully blocks cellular activation and is membrane-permeable. Methodology:

  • Isolate polymorphonuclear cells (PMNs) from human whole blood using dextran sedimentation.

  • Pre-incubate PMNs ( 106 cells/mL) with varying concentrations of the hit compounds for 15 minutes at 37°C.

  • Stimulate with 10 nM PGD2 for exactly 4 minutes.

  • Halt the reaction immediately by adding 2% cold paraformaldehyde.

  • Analyze via flow cytometry. Eosinophils are gated using autofluorescence. Measure the increase in Forward Scatter (FSC), which correlates directly with cellular shape change.

Data Presentation & Scaffold Optimization Metrics

To ensure rigorous lead selection, quantitative data from the HTS cascade must be evaluated against strict thresholds. Below is a standardized evaluation matrix for derivatives of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.

Assay TypeReadout MetricTarget ThresholdCausality / Significance
TR-FRET Binding IC50 (nM)< 100 nMQuantifies primary target affinity without autofluorescence interference.
HSA Shift Assay Fold-shift< 3-foldPredicts in vivo free-drug exposure and flags excessive lipophilicity.
Eosinophil Shape Change EC50 (nM)< 500 nMConfirms functional cellular antagonism and membrane permeability.
Kinetic Solubility µg/mL> 50 µg/mLEnsures no false negatives in HTS due to compound precipitation.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules (2024) URL: [Link]

  • Title: Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2 Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Inhibition of the asthmatic allergen challenge response by the CRTH2 antagonist OC000459 Source: European Respiratory Journal (2012) URL: [Link]

  • Title: Discovery of ACT-774312: A Potent and Selective CRTH2 Receptor Antagonist Source: ChemMedChem (2023) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid .

While the Fischer indole synthesis is a historically robust methodology[1], the presence of an ortho-methoxy group on the phenylhydrazine starting material introduces unique mechanistic deviations that can severely compromise your yield. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure reproducible success in your drug development workflows.

Mechanistic Pathway & Catalyst Selection

The most critical failure point in synthesizing 7-methoxy indoles is the selection of the acid catalyst. The classical use of Hydrochloric acid (HCl) triggers an abnormal Fischer indolization [2]. During the [3,3]-sigmatropic rearrangement, the nucleophilic chloride ion attacks the methoxy-bearing carbon, resulting in the displacement of the methoxy group and the formation of a 6-chloroindole byproduct[3].

To prevent this, the reaction must be driven by a non-nucleophilic Brønsted acid (e.g., p -TsOH) or a Lewis acid.

FischerSynthesis SM 2-Methoxyphenylhydrazine + Levulinic Acid Hydrazone Hydrazone Intermediate (Water Removal) SM->Hydrazone Condensation (-H2O) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalysis Normal Normal Cyclization (p-TsOH / PPA Catalyst) Rearrangement->Normal Non-Nucleophilic Acid Abnormal Abnormal Cyclization (HCl Catalyst) Rearrangement->Abnormal Nucleophilic Acid (HCl) Target (7-Methoxy-2-methyl-1H-indol-3-yl) -acetic acid Normal->Target -NH3 Byproduct 6-Chloro-2-methyl-1H-indol-3-yl -acetic acid Abnormal->Byproduct Cl- Attack (-MeOH, -NH3)

Fig 1: Reaction pathway showing normal vs. abnormal Fischer indolization based on acid selection.

Quantitative Impact of Acid Selection

The table below summarizes the causality between your choice of catalyst and the resulting product distribution based on established mechanistic studies[3].

Acid Catalyst SystemNucleophilic Counterion?Primary Reaction PathwayTarget Yield (7-Methoxy)Byproduct Yield (6-Chloro)
HCl / Ethanol (Reflux)Yes ( Cl− )Abnormal Cyclization< 15%60 - 75%
p -TsOH / Toluene (90°C)NoNormal Cyclization82 - 88%0%
PPA (Neat, 110°C)NoNormal Cyclization65 - 70%*0%
ZnCl₂ / Acetic AcidNoNormal Cyclization75 - 80%< 5%

*Note: The slight yield reduction in Polyphosphoric Acid (PPA) is typically attributed to thermal decarboxylation of the acetic acid side chain at elevated temperatures.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to a loss of the methoxy group and the addition of a chlorine atom. What happened? A: You have encountered the "abnormal Fischer indole synthesis." When ortho-methoxy phenylhydrazones undergo the[3,3]-sigmatropic rearrangement in the presence of a nucleophilic acid like HCl, the cyclization occurs directly at the methoxy-bearing carbon. The chloride ion acts as a nucleophile, displacing the methoxy group to form a 6-chloroindole derivative[2]. Resolution: Immediately switch your catalyst to a non-nucleophilic acid such as p -toluenesulfonic acid ( p -TsOH)[4].

Q2: The initial condensation step to form the hydrazone is stalling, leaving unreacted starting materials. How can I drive this to completion? A: Hydrazone formation is a reversible equilibrium process that generates water[5]. The electron-donating 2-methoxy group on the hydrazine slightly reduces its electrophilicity compared to unsubstituted variants. Resolution: You must actively break the equilibrium by removing water. Utilize a Dean-Stark apparatus with toluene as the solvent. The azeotropic removal of water will quantitatively drive the condensation forward.

Q3: I am observing significant degradation and loss of the acetic acid side chain during the cyclization step. What is causing this? A: Indole-3-acetic acids are highly susceptible to thermal decarboxylation, forming 3-methyl indoles (skatole derivatives) if subjected to elevated temperatures (>100°C) in strong acids[6]. Resolution: If you are using neat PPA at 120°C, the thermal stress is too high. Lower the reaction temperature to 80-90°C and use p -TsOH in a solvent like toluene. This provides a milder thermal environment while still maintaining the necessary acidity for cyclization.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates in-process controls (IPCs) so you can validate the success of each step before proceeding.

Step 1: Hydrazone Formation
  • Action: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.05 eq) in toluene (10 volumes). Add anhydrous sodium acetate (1.0 eq) to liberate the free hydrazine.

  • Action: Reflux the mixture (approx. 110°C) for 2-4 hours.

  • Validation (IPC): Monitor the Dean-Stark trap. The reaction is complete when the volume of collected water matches the theoretical molar equivalent. TLC (Hexanes:EtOAc 7:3) should confirm the disappearance of the hydrazine and the emergence of a new, less polar UV-active spot (the hydrazone).

Step 2: Fischer Indolization (Cyclization)
  • Action: Cool the reaction mixture to 60°C. Add p -toluenesulfonic acid monohydrate ( p -TsOH, 1.5 eq). Do not use HCl.

  • Action: Heat the mixture to 90°C for 4 hours.

  • Validation (IPC): The solution will transition from a pale yellow to a dark, opaque brown. This color change, accompanied by the evolution of ammonia gas (detectable via damp pH paper at the condenser outlet), physically validates that the sigmatropic rearrangement and rearomatization are occurring.

Step 3: Isolation and Purification
  • Action: Cool the mixture to room temperature. Wash the organic layer twice with distilled water to remove ammonium salts and residual acid.

  • Action: Extract the organic layer with 5% aqueous NaHCO3​ (3 x 5 volumes). Causality: This selectively pulls the target (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid into the aqueous phase as a sodium salt, leaving neutral impurities and unreacted hydrazone in the toluene.

  • Action: Carefully acidify the combined aqueous extracts with cold 1M H2​SO4​ to exactly pH 3.0.

  • Validation (IPC): At pH 3.0, the target compound will crash out of solution as an off-white to pale brown precipitate. Filter, wash with cold water, and dry under a vacuum.

References

  • Source: PubMed Central (PMC)
  • Title: Fischer indole synthesis Source: Wikipedia URL
  • Title: Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis Source: ACS Publications URL
  • Title: Fischer indole synthesis for 6-methoxyindole precursors Source: Benchchem URL
  • Title: Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction Source: MDPI URL

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Chromatography

Welcome to the technical support guide for the chromatographic analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. The following FAQs and troubleshooting guides are structured to address specific experimental issues with explanations grounded in chromatographic principles.

Analyte Physicochemical Properties

Understanding the physicochemical properties of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is the first step in developing a robust HPLC method. The molecule's structure dictates its behavior on a reversed-phase column.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₂H₁₃NO₃[1]Influences molecular weight and polarity.
Molecular Weight 219.24 g/mol [1]Relevant for mass spectrometry detection and calculating concentrations.
Key Functional Groups Carboxylic Acid, Indole Ring, Methoxy Group, Methyl GroupThe carboxylic acid is the most critical group, making the analyte acidic and its retention highly pH-dependent. The indole ring provides hydrophobicity and a strong chromophore for UV detection.
Estimated pKa ~4.7The pKa of the carboxylic acid group is the pH at which the analyte is 50% ionized. This value is crucial for controlling retention and peak shape through mobile phase pH adjustment.[2][3] The parent compound, indole-3-acetic acid, has a pKa of ~4.75.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the initial setup and optimization of an HPLC method for this specific analyte.

Q1: What is the most critical parameter to control when developing an HPLC method for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid?

A1: The most critical parameter is the mobile phase pH . Because the analyte is a carboxylic acid, its ionization state is dictated by the pH of the mobile phase.[4][5] Controlling the pH allows for the suppression of ionization, which is essential for achieving reproducible retention and good peak shape in reversed-phase chromatography.[2][4]

Q2: How does mobile phase pH affect the retention and peak shape of this acidic analyte?

A2: The relationship between pH, ionization, and retention is fundamental.

  • At low pH (pH < pKa): The carboxylic acid group is predominantly in its neutral, protonated form (R-COOH). This form is less polar (more hydrophobic) and interacts more strongly with the non-polar C18 stationary phase, leading to longer retention times and typically sharper, more symmetrical peaks.[6][7]

  • At high pH (pH > pKa): The carboxylic acid group is in its ionized, deprotonated form (R-COO⁻). This form is more polar (less hydrophobic) and has less affinity for the stationary phase, resulting in shorter retention times.[4][5]

  • At pH near the pKa (pH ≈ pKa): The analyte exists as a mixture of both ionized and non-ionized forms. This can lead to severe peak broadening or splitting, as the two forms may exhibit different retention behaviors.[4][8]

For robust and reproducible results, it is a best practice to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[3][7] For (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, with an estimated pKa of ~4.7, a mobile phase pH between 2.5 and 3.2 is an excellent starting point.

G cluster_0 Effect of Mobile Phase pH on Analyte State & Retention high_ph High pH (pH > 6.0) ionized Analyte is Ionized (R-COO⁻) More Polar high_ph->ionized Deprotonates Acid near_pka pH Near pKa (pH ≈ 4.7) mixed Mixture of Ionized and Neutral Forms near_pka->mixed Equilibrium low_ph Low pH (pH < 3.2) neutral Analyte is Neutral (R-COOH) Less Polar low_ph->neutral Protonates Acid (Ion Suppression) short_retention Short Retention Time (Poor Retention) ionized->short_retention bad_shape Poor Peak Shape (Broadening/Splitting) mixed->bad_shape good_retention Good Retention Time & Symmetrical Peak neutral->good_retention

Caption: Logic diagram illustrating the impact of mobile phase pH on the analyte's ionization state, polarity, and resulting chromatographic behavior.

Q3: Which organic modifier, acetonitrile or methanol, is better for this analysis?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common and effective organic modifiers in reversed-phase chromatography, and the choice can affect selectivity.[9][10][11]

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation
Elution Strength StrongerWeakerACN generally leads to shorter retention times than the same percentage of MeOH.
Selectivity Offers different selectivity due to its ability to participate in dipole-dipole interactions.[12]Can engage in hydrogen bonding, which may alter elution order compared to ACN.[12]It is often beneficial to screen both solvents during method development to find the optimal selectivity for separating the main peak from any impurities.[13]
Viscosity/Pressure Lower viscosity, resulting in lower system backpressure.[9]Higher viscosity, leading to higher backpressure.ACN is often preferred for high-throughput analysis or when using columns with small particle sizes.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection of the indole chromophore (typically >220 nm).

Starting Point: Begin with acetonitrile due to its lower viscosity and strong elution properties. If selectivity issues arise (e.g., co-eluting impurities), evaluate methanol as an alternative or consider ternary mixtures.[9][10]

Q4: What type of buffer should I use?

A4: A buffer is essential for maintaining a stable pH.[14] For a target pH of 2.5-3.2, phosphate and formate buffers are excellent choices.

BufferpKa(s)Useful pH RangeComments
Phosphate 2.1, 7.2, 12.3[15]1.1 - 3.1Excellent buffering capacity in the desired range. Readily available and inexpensive. However, it can precipitate in high concentrations of ACN (>70%).
Formate 3.8[15]2.8 - 4.8Highly volatile, making it ideal for LC-MS applications. Provides good buffering in the upper end of the target range.
Trifluoroacetic Acid (TFA) ~0.5[15]< 1.5 (as a modifier)Often used at 0.1% as an ion-pairing agent to improve peak shape for bases, but it can also effectively set a low pH for acids.[3] It is not a true buffer but is very effective.

Recommendation: Start with a 10-25 mM potassium phosphate buffer, adjusting the pH to ~2.7 with phosphoric acid. If using LC-MS, switch to 0.1% formic acid in water. Always adjust the pH of the aqueous portion before mixing with the organic modifier.[14]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: My peak for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is tailing severely.

Cause & Solution: Peak tailing is the most common issue for acidic compounds and usually results from unwanted secondary interactions or improper mobile phase conditions.[16][17]

Caption: A systematic workflow for diagnosing and resolving peak tailing for acidic analytes.

Detailed Steps:

  • Optimize Mobile Phase pH: This is the primary cause. If the pH is too high (e.g., > 3.5), a significant portion of the analyte will be ionized, leading to interactions with residual silanol groups on the silica-based column packing.[16][18] These secondary interactions cause peak tailing.

    • Action: Ensure your mobile phase is buffered to a pH of at least 1.5-2 units below the analyte's pKa.[6][17] A pH of 2.5-3.0 is ideal. See Protocol 1 for a systematic approach.

  • Evaluate Column Health: Over time, columns can become contaminated, or the stationary phase can degrade.

    • Secondary Silanol Interactions: Even at low pH, highly active, un-endcapped silanol groups can interact with your analyte. Using a modern, high-purity, end-capped C18 column can significantly reduce this effect.[16][18]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.[8]

    • Action: If the column is old or has been exposed to dirty samples, perform a cleaning procedure. See Protocol 2 . If the problem persists, the column may need to be replaced.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[16][17]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume accordingly.

Problem: I am observing a split peak or a doublet for my analyte.

Cause & Solution: Peak splitting for a single analyte typically points to an issue with how the sample is introduced to the column or an on-column chemical equilibrium.[8]

  • Mobile Phase pH is too close to pKa: As mentioned, if the mobile phase pH is within ~1 pH unit of the analyte's pKa, both the ionized and non-ionized forms can exist in significant concentrations, potentially leading to split peaks under certain conditions.[4]

    • Action: Re-evaluate and adjust the mobile phase pH to be well below the pKa (e.g., pH < 3.2).

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., higher percentage of organic) than the mobile phase, it can cause the analyte to travel through the column inlet in a distorted band, leading to splitting.[8][19]

    • Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

  • Column Void or Frit Blockage: A physical disruption at the head of the column (a void in the packing material or a partially blocked inlet frit) can cause the sample band to split as it enters the column.[8][20] This usually affects all peaks in the chromatogram.

    • Action: Disconnect the column from the detector, reverse its flow direction, and flush with a strong solvent to waste.[16] If a void is the cause, the column may need replacement.

Problem: My retention time is drifting or unstable.

Cause & Solution: Retention time instability is often caused by a lack of equilibration or changes in the mobile phase composition.

  • Inadequate Column Equilibration: When changing mobile phase compositions or after re-installing a column, it needs sufficient time to equilibrate. The stationary phase surface needs to fully interact with the new mobile phase.

    • Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting injections. Monitor the baseline and backpressure; a stable baseline is a good indicator of equilibration.

  • Poorly Buffered Mobile Phase: If the mobile phase is unbuffered or the buffer concentration is too low (<10 mM), small changes in the solvent composition or sample matrix can cause significant pH shifts, leading to retention time drift.[15]

    • Action: Use an appropriate buffer (phosphate, formate) at a concentration of 10-50 mM.[14][15] Ensure the pH is properly adjusted before use.

  • Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents in the reservoir, volatile components (like acetonitrile) can evaporate over time, changing the organic-to-aqueous ratio and increasing retention times.

    • Action: Use an online degasser and keep solvent bottles capped. Prepare fresh mobile phase daily for best reproducibility.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Scouting for Peak Shape Optimization

This protocol provides a structured approach to determine the optimal mobile phase pH to eliminate peak tailing.

  • Prepare Aqueous Stock Buffers:

    • Stock A (Phosphate): Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

    • Stock B (Phosphoric Acid): Prepare a dilute solution of phosphoric acid (~10% in water).

  • Create a Series of Aqueous Mobile Phases:

    • Take four 100 mL aliquots of Stock A.

    • Adjust the pH of each aliquot to the target pH values: 3.5, 3.2, 2.9, and 2.6 using Stock B. Use a calibrated pH meter.

  • Prepare Final Mobile Phases:

    • For each pH-adjusted aqueous solution, prepare the final mobile phase by mixing it with acetonitrile in a pre-determined ratio (e.g., 60:40 aqueous:ACN). Filter the final mobile phase through a 0.45 µm filter.[14]

  • Systematic Analysis:

    • Equilibrate the HPLC system and C18 column with the pH 3.5 mobile phase for at least 15 minutes.

    • Inject your standard of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.

    • Record the chromatogram, paying close attention to the peak asymmetry factor.

    • Repeat the equilibration and injection for the mobile phases at pH 3.2, 2.9, and 2.6.

  • Evaluation:

    • Compare the peak shapes from the four runs. You should observe a significant improvement (reduction in tailing) as the pH is lowered. Select the pH that provides a symmetrical peak (asymmetry factor between 0.9 and 1.2) with adequate retention.

Protocol 2: General Purpose Column Cleaning and Regeneration

This protocol can help restore column performance if it has been compromised by contamination.[8] Always disconnect the column from the detector before flushing with 100% organic solvents.

  • Initial Wash: Flush the column with your current mobile phase but without the buffer salts (e.g., water/acetonitrile mixture) for 10-20 column volumes. This prevents buffer precipitation.[8]

  • Flush with 100% Acetonitrile: Wash with 100% ACN for 20 column volumes to remove moderately non-polar contaminants.

  • Flush with 100% Isopropanol (IPA): Wash with 100% IPA for 20 column volumes. IPA is a strong solvent that can remove strongly retained hydrophobic contaminants.

  • Re-equilibration:

    • Flush again with 100% ACN for 10 column volumes.

    • Gradually re-introduce your buffered mobile phase. Start with a high organic composition (e.g., 90% ACN / 10% aqueous buffer) and step down to your analytical conditions to avoid shocking the column.

    • Equilibrate at the final mobile phase composition for at least 20 column volumes before use.

References

  • Selecting an organic modifier for reversed-phase chrom
  • Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phytolaccagenic Acid. Benchchem.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • How can I prevent peak tailing in HPLC?
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Control pH During Method Development for Better Chrom
  • How does an acid pH affect reversed-phase chromatography separ
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Exploring the Role of pH in HPLC Separ
  • Organic solvent effects in reversed-phase liquid chromatography in relation to column testing.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Reversed-phase HPLC Buffers. Millipore Sigma.
  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
  • (7-Methoxy-2-methyl-1h-indol-3-yl)-acetic acid. BLDpharm.
  • Problem with Indole-3-carbinol chromotography.
  • (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid | C12H13NO3 | CID 42281470. PubChem.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • (7-Methoxy-2-methyl-1h-indol-3-yl)-acetic acid. AiFChem.
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  • HPLC Troubleshooting Guide. YMC.
  • (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. Sigma-Aldrich.
  • Equilibrium pKa Table. University of Wisconsin-Madison.
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • Acetic Acid. SIELC Technologies.

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Troubleshooting

Technical Support Center: Mitigating Ion Suppression in the Mass Spectrometry Analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Welcome to the dedicated technical support guide for the quantitative analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the quantitative analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in bioanalysis: ion suppression. Our goal is to provide you with the expert insights and actionable protocols necessary to ensure the accuracy, sensitivity, and reproducibility of your results.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses common issues encountered during the analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in complex biological matrices.

Problem 1: My signal for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is low, inconsistent, and my calibration curve is not linear.

Primary Suspect: Ion Suppression

Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to interference from co-eluting components during the ionization process.[1][2] In the electrospray ionization (ESI) source of your mass spectrometer, your analyte must compete with everything else eluting from the LC column for access to the droplet surface to become ionized. When high concentrations of matrix components co-elute with your analyte, they can monopolize the available charge or alter the physical properties of the droplets, hindering the efficient ionization of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.[3][4][5] This leads to a loss of sensitivity, poor reproducibility, and compromised accuracy.[6]

Problem 2: How can I definitively confirm that ion suppression is impacting my analysis?

Diagnostic Test: Post-Column Infusion (PCI) Experiment

Before spending significant time on method redevelopment, you must first diagnose the problem. The Post-Column Infusion (PCI) experiment is the gold standard for visualizing and identifying regions of ion suppression within your chromatographic run.[7][8]

The experiment works by continuously infusing a standard solution of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid directly into the MS source after the LC column. You then inject a blank matrix extract (e.g., precipitated plasma without your analyte) onto the column. If there are no matrix effects, you will observe a stable, flat baseline signal from the infused analyte. Any dips or drops in this baseline directly correspond to retention times where matrix components are eluting and suppressing the analyte's signal.[8]

cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Tee Tee Mixer LC_Column->Tee Column Eluent Injector Injector (Blank Matrix Extract) Injector->LC_Column Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Constant Analyte Flow MS Mass Spectrometer Ion Source Tee->MS

Caption: Post-Column Infusion Experimental Setup.

Problem 3: My PCI experiment shows a significant signal drop. What are the common culprits in my biological samples?

Key Interferences: Phospholipids, Salts, and Endogenous Metabolites

In biological matrices like plasma, serum, and tissue homogenates, the primary causes of ion suppression are phospholipids from cell membranes.[7][9][10] These molecules are abundant and have a tendency to elute over a broad range in typical reversed-phase chromatography, often overlapping with the retention time of many small molecule drugs.[8][11]

Other significant sources include:

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate-buffered saline) can build up in the ion source and disrupt the ionization process.[7][12]

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological samples can co-elute and compete with your analyte.[5]

  • Exogenous Contaminants: Plasticizers, detergents, and polymers introduced during sample collection and preparation can also cause significant ion suppression.[4][5]

Problem 4: How can I clean up my sample more effectively to remove these interferences?

Solution: Implement a More Rigorous Sample Preparation Protocol

Improving sample preparation is the most effective way to combat ion suppression.[1][13] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. Here is a comparison of common techniques:

TechniqueAnalyte RecoveryIon Suppression ReductionKey Considerations
Protein Precipitation (PPT) Good (80-100%)Poor (< 30%)Simple and fast, but non-selective. Removes proteins but leaves phospholipids and other small molecules.[3][14] Often leads to significant ion suppression.[9]
Liquid-Liquid Extraction (LLE) Good (70-90%)Moderate (20-50%)Good for removing non-polar interferences. Can be labor-intensive and requires careful solvent selection based on analyte pKa.[7][13]
Solid-Phase Extraction (SPE) Excellent (80-95%)Excellent (< 20%)Highly effective and versatile. Can be tailored to specifically remove interferences like phospholipids while retaining the analyte.[7][11][15] Requires method development but offers the cleanest extracts.[4]

Recommendation: For robust analysis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, transition from protein precipitation to a Solid-Phase Extraction (SPE) method. A mixed-mode cation exchange (MCX) sorbent can be particularly effective for retaining the analyte while allowing phospholipids to be washed away.[11][16]

cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Activate sorbent) Equilibrate 2. Equilibrate (Prepare for sample) Condition->Equilibrate Load 3. Load (Analyte binds) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Collect analyte) Wash->Elute

Caption: The five fundamental steps of Solid-Phase Extraction.

Problem 5: Can I make changes to my LC-MS method to avoid ion suppression without changing my sample prep?

Solution: Optimize Chromatographic and Mass Spectrometer Parameters

While less effective than targeted sample cleanup, method optimization can help.[3]

  • Improve Chromatographic Separation: The goal is to chromatographically resolve (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid from the "zone" of ion suppression you identified in the PCI experiment.

    • Modify the Gradient: Make the gradient shallower to increase separation between peaks.[7]

    • Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a biphenyl column) to alter selectivity.[7]

    • Reduce Flow Rate: Lowering the flow rate, particularly to nano-flow rates, can improve ionization efficiency and make the process more tolerant to matrix components.[3][4]

  • Optimize MS Source Parameters: Ensure your source is operating efficiently for your analyte.

    • Systematically tune parameters like capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to maximize the signal for your analyte.[2][6]

    • Consider switching ionization sources. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for certain molecules.[3][4]

Problem 6: I've improved my sample prep and LC method, but I still see variability. How do I ensure accurate quantification?

The Gold Standard: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most crucial step for achieving accurate and precise quantification in the presence of unavoidable matrix effects.[7] A SIL-IS is a version of your analyte, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotopes.[17][18]

Why it works: The SIL-IS is chemically almost identical to the analyte.[17] It will therefore:

  • Behave identically during sample extraction.

  • Co-elute precisely with the analyte from the LC column.[17]

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[13]

By adding a known concentration of the SIL-IS to every sample at the very beginning of the workflow and measuring the ratio of the analyte signal to the SIL-IS signal, you can correct for any variations in recovery or ion suppression.[17][19] This provides the most robust and reliable quantification possible.[20]

Start Start: Low/Inconsistent Signal Check_Suppression Perform Post-Column Infusion (PCI) Experiment Start->Check_Suppression Suppression_Present Ion Suppression Confirmed? Check_Suppression->Suppression_Present Optimize_Prep Implement Robust Sample Prep (SPE/LLE) Suppression_Present->Optimize_Prep Yes No_Suppression Investigate Other Issues (e.g., instrument sensitivity, sample stability) Suppression_Present->No_Suppression No Optimize_LCMS Optimize LC Gradient & MS Source Parameters Optimize_Prep->Optimize_LCMS Use_SIL_IS Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LCMS->Use_SIL_IS End End: Accurate & Reproducible Results Use_SIL_IS->End

Caption: A logical workflow for troubleshooting ion suppression.

Experimental Protocols
1. Post-Column Infusion (PCI) Protocol

This protocol will help you visualize ion suppression zones in your chromatogram.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-union and necessary fittings

    • Standard solution of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (e.g., 100 ng/mL in 50:50 acetonitrile:water)

    • Blank matrix extract (prepared using your standard sample preparation method)

  • Procedure:

    • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the second inlet of the tee. Connect the outlet of the tee to the MS ion source.[7]

    • Analyte Infusion: Set the syringe pump to a low, steady flow rate (e.g., 10 µL/min). Begin infusing the analyte solution and acquire data in MRM mode for your analyte. You should see a stable, elevated signal.

    • Blank Matrix Injection: Once the baseline is stable, inject the blank matrix extract onto the LC column and begin your standard chromatographic gradient.

    • Data Analysis: Monitor the analyte's MRM signal. Any significant and reproducible drop in the signal indicates a region where matrix components are eluting and causing ion suppression.[7]

2. Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This is a general protocol using a mixed-mode cation exchange (MCX) cartridge, which is effective for basic compounds.

  • Materials:

    • Oasis MCX SPE cartridges

    • SPE vacuum manifold

    • Plasma sample spiked with SIL-IS

    • 4% Phosphoric Acid in Water

    • Methanol

    • 5% Ammonium Hydroxide in Methanol

  • Procedure:

    • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated plasma sample onto the cartridge.

    • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of Methanol through the cartridge to remove phospholipids and non-polar interferences.

    • Elute: Place collection tubes in the manifold. Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression? A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[7] This competition in the ion source leads to a lower signal for your analyte, which can negatively impact sensitivity and accuracy.[1]

Q2: Can I just dilute my sample to reduce matrix effects? A2: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components.[4][7] However, this also dilutes your analyte, which may cause its concentration to fall below the limit of quantification (LOQ) of your assay. This approach is only feasible if your analyte is present at a high concentration.[4]

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) always necessary? A3: For regulatory bioanalysis or any application requiring the highest level of accuracy and precision, a SIL-IS is considered the gold standard and is highly recommended.[7] It is the most effective way to compensate for variability in matrix effects and sample recovery.[13][17] While structural analog internal standards can be used, they may not behave identically to the analyte during chromatography and ionization, leading to potential inaccuracies.[20]

Q4: Why are phospholipids so problematic? A4: Phospholipids are abundant in biological samples like plasma and have detergent-like properties.[9] In reversed-phase chromatography, they tend to elute late and over a wide gradient window, increasing the likelihood of co-eluting with analytes. Their presence can cause significant ion suppression and also foul the LC column and MS ion source over time.[11][21]

References
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2023, November 29). LCGC International. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Williams, L., Lodder, H., Jones, R., Senior, A., Jordan, S., Calverley, R., Desbrow, C., Dowthwaite, G., & Jones, G. (n.d.). Effective Strategies for Phospholipid Removal using Supported Liquid Extraction (SLE) with LC-MS/MS Analysis. Norlab. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2014, October 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. (2023, March 10). LCGC International. Retrieved from [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. (2026, March 29). LCGC International. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved from [Link]

  • Ahmad, S., Kalra, H., Gupta, A., Raut, B., Hussain, A., & Rahman, M. A. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 153–160. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Separation Science. Retrieved from [Link]

  • Jiang, H., Cao, H., Zhang, Y., & Fast, D. M. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B, 891-892, 71–80. Retrieved from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved from [Link]

  • Brandes, H., & Price, C. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Retrieved from [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. (2026, April 3). LCGC International. Retrieved from [Link]

  • Jain, R., Singh, R., Novak, T., & Johnson, A. (2011, July 23). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. Retrieved from [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Retrieved from [Link]

  • Janečková, H., Hron, K., & Klejdus, B. (2025, August 5). Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). ResearchGate. Retrieved from [Link]

  • Smedes, F., & Booij, K. (2021, October 1). Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography B, 809(1), 3–15. Retrieved from [Link]

Sources

Optimization

Troubleshooting impurities in crude (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid synthesis

Welcome to the Technical Support Center for the synthesis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No.: 50995-52-3). As a Senior Application Scientist, I have designed this guide to move beyond standard pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No.: 50995-52-3).

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. The synthesis of this specific indole-3-acetic acid derivative relies on the delicate kinetic and thermodynamic balances of the Fischer Indole Synthesis[1]. By understanding the mechanistic causality behind impurity formation—specifically incomplete cyclization, decarboxylation, and oxidative degradation—you can implement self-validating workflows that guarantee high-purity yields.

Mechanistic Overview & Reaction Causality

The target molecule is synthesized via the condensation of 2-methoxyphenylhydrazine hydrochloride with levulinic acid (4-oxopentanoic acid)[2]. The choice of starting materials is highly deliberate: the 2-methoxy substitution on the phenylhydrazine sterically locks the regiochemistry, forcing the subsequent cyclization to occur exclusively at the unsubstituted ortho-position, thereby yielding the 7-methoxyindole core.

The reaction proceeds through a hydrazone intermediate, which must tautomerize to an ene-hydrazine before undergoing a heat- and acid-catalyzed [3,3]-sigmatropic rearrangement[3]. Most impurities encountered in this workflow arise from stalling at the intermediate stage or over-pushing the reaction, which degrades the electron-rich indole product.

FischerSynthesis A 2-Methoxyphenylhydrazine C Hydrazone Intermediate (Impurity Risk) A->C Condensation (-H2O) B Levulinic Acid B->C D Fischer Cyclization (Acid Catalyst) C->D [3,3]-Sigmatropic Shift E Target Molecule: (7-Methoxy-2-methyl- 1H-indol-3-yl)-acetic acid D->E -NH3 F Decarboxylated Byproduct D->F Excess Heat/ Strong Acid

Workflow of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid synthesis via Fischer Indole Synthesis.

Diagnostic FAQs: Troubleshooting Impurities

Q: My crude product contains a persistent yellow/orange impurity that co-elutes closely on TLC. What is it, and how do I eliminate it? A: This is almost certainly the uncyclized hydrazone intermediate. The Fischer indole synthesis requires the hydrazone to tautomerize to an ene-hydrazine prior to the [3,3]-sigmatropic rearrangement[4]. If your acid catalyst is too weak or the thermal energy is insufficient, the reaction stalls. Causality & Fix: The activation energy for the sigmatropic shift must be overcome. Ensure the internal reaction temperature reaches 80–90 °C. If using pure glacial acetic acid, the addition of a catalytic amount of a stronger acid (e.g., dry HCl gas or concentrated sulfuric acid) will protonate the hydrazone more effectively, driving the tautomerization forward[2].

Q: I am observing a significant amount of a non-polar byproduct, and my yield of the target carboxylic acid is unusually low. Why? A: You are likely observing the decarboxylated byproduct (7-methoxy-2,3-dimethyl-1H-indole). Indole-3-acetic acids are highly susceptible to decarboxylation under strong acidic conditions combined with high heat[5]. The electron-rich indole ring stabilizes the protonation at the C3 position, which facilitates the rapid loss of CO₂ from the acetic acid moiety. Causality & Fix: This is a classic thermodynamic over-shoot. You must strictly monitor the reaction temperature (do not exceed 90 °C) and limit the reaction time. Avoid using harsh reagents like Polyphosphoric Acid (PPA) for this specific derivative; stick to glacial acetic acid with mild catalytic enhancement.

Q: The crude material turns dark brown/black upon exposure to air during the filtration step. How do I prevent this degradation? A: The 7-methoxyindole core is highly electron-rich, making it exceptionally prone to oxidative degradation in the presence of atmospheric oxygen and light. This leads to the formation of complex, highly conjugated quinone-like dimers. Causality & Fix: Auto-oxidation is triggered by radical formation at the indole nitrogen or C2/C3 positions. Perform the reaction, cool-down, and filtration under an inert atmosphere (N₂ or Ar). Purify the crude product immediately, or store it in a dark, vacuum-sealed desiccator.

Quantitative Optimization Data

To prevent the impurities discussed above, the reaction parameters must be tightly controlled. The table below summarizes the causality of different catalytic systems on the impurity profile during the cyclization phase.

Catalyst SystemInternal Temp (°C)Time (h)Conversion to Target (%)Dominant Impurity Profile
Glacial Acetic Acid (Neat)604.045%High Hydrazone (Stalled)
Glacial Acetic Acid (Neat)853.082%Trace Decarboxylation
Acetic Acid + HCl (cat) 85 2.0 89% Optimal / Trace Hydrazone
Polyphosphoric Acid (PPA)1101.0< 30%Severe Decarboxylation

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory In-Process Controls (IPCs) to ensure that each mechanistic step is validated before proceeding, preventing the carryover of impurities.

Step 1: Hydrazone Condensation

  • Suspend 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in anhydrous glacial acetic acid (approx. 10 volumes) under a continuous nitrogen sweep.

  • Add levulinic acid (1.1 eq) dropwise at room temperature.

  • Stir for 30 minutes. Self-Validation Checkpoint 1: A color change to bright yellow/orange indicates successful hydrazone formation.

Step 2: Fischer Cyclization 4. Introduce a catalytic amount of dry HCl (or 0.1 eq concentrated H₂SO₄) to the mixture[3]. 5. Heat the reaction mixture to an internal temperature of 80–85 °C. Maintain this temperature strictly to prevent decarboxylation[5]. 6. Self-Validation Checkpoint 2 (Crucial): After 1.5 hours, withdraw a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC or TLC (Eluent: 7:3 Hexanes:EtOAc). The complete disappearance of the yellow hydrazone spot confirms the successful [3,3]-sigmatropic rearrangement. Do not proceed to workup until this intermediate is consumed.

Step 3: Workup and Isolation 7. Once validated, cool the mixture rapidly to 10 °C using an ice bath to halt any thermal degradation. 8. Pour the mixture slowly into vigorously stirred, degassed ice-water (30 volumes) to precipitate the crude (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid[4]. 9. Filter the precipitate under a nitrogen blanket to prevent oxidative darkening. Wash exhaustively with cold, degassed water to remove residual acetic acid. 10. Lyophilize or dry the powder in a vacuum desiccator protected from light.

Sources

Troubleshooting

Technical Support Center: Stability Management for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in DMSO

Welcome to the Technical Support and Knowledge Base for handling (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Knowledge Base for handling (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS No. 50995-52-3). As a bulk drug intermediate sharing the highly reactive indole-3-acetic acid (IAA) core, this compound is notoriously susceptible to rapid degradation in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) when exposed to ambient conditions.

This guide provides drug development professionals and analytical scientists with field-proven methodologies to troubleshoot degradation, prevent solvent-mediated browning, and establish self-validating experimental protocols.

Part 1: Knowledge Base – The Mechanistic Causality of Degradation

Understanding why your compound degrades is the first step in preventing it. The indole ring and the acetic acid moiety form a highly electron-rich system that is exceptionally sensitive to oxidative and photolytic stress.

When dissolved in DMSO, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is primarily threatened by two pathways:

  • Oxidative Decarboxylation: Exposure to ambient oxygen and light triggers the formation of an oxindole-3-acetic acid intermediate. This unstable intermediate rapidly undergoes decarboxylation (loss of CO2​ ), resulting in inactive indole-3-aldehyde or carbinol derivatives[1].

  • Solvent-Mediated Browning: Indole-3-acetic acid derivatives can act as organocatalysts in DMSO/acetone mixtures (or in the presence of trace solvent impurities), accelerating self-condensation reactions that yield mesityl oxide and dark, zwitterionic polymeric adducts[2].

DegradationPathway A (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (Intact in DMSO) B Oxidative Stress & Light (O2 ingress, UV/Vis) A->B D Solvent-Mediated Browning (Polymeric Adducts) A->D Spontaneous in DMSO C Oxindole-3-acetic acid (Reactive Intermediate) B->C Oxidation E Oxidative Decarboxylation (Loss of CO2) C->E F Indole-3-aldehyde / Carbinol (Inactive Degradants) E->F

Figure 1: Primary degradation pathways of indole-3-acetic acid derivatives in DMSO.

Quantitative Stability Profile

To optimize your experimental timelines, refer to the quantitative stability data below. Note how the combination of temperature, light, and solvent hydration drastically alters the half-life of the compound.

Storage TemperatureSolvent MatrixEnvironmental ExposureEstimated Viability (Shelf-life)
-80°C Anhydrous DMSO (N₂ purged)Dark (Amber Vial)1 to 2 Years[3]
-20°C Anhydrous DMSODark6 to 12 Months[4]
4°C Standard DMSODark1 to 2 Weeks
25°C (Room Temp) Standard DMSOAmbient Light< 24 Hours (Browning observed)[2]
25°C (Aqueous) <1% DMSO in PBS (pH 7.2)Ambient Light< 12 Hours[5]

Part 2: Troubleshooting Desk & FAQs

Q1: My DMSO stock solution turned yellow/brown within 48 hours of preparation. Is the compound still viable for my assay? A1: No. Discard the solution immediately. A color shift toward yellow or brown is a definitive macroscopic indicator of chemical degradation[4]. This color change is caused by solvent-mediated organocatalytic browning, where the indole derivative forms hydrophobic zwitterionic polymers[2]. Using this stock will introduce massive experimental artifacts and variable dosing into your assays.

Q2: I observe precipitation (cloudiness) when I dilute my 50 mM DMSO stock into my aqueous biological buffer. How do I fix this? A2: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is highly hydrophobic. Direct injection of a high-concentration DMSO stock into an aqueous buffer causes localized "solvent crash-out" because the sudden shift in the dielectric constant forces the compound out of solution before it can establish hydrogen bonds with the water molecules. The Fix: Use a sequential step-down formulation. Add your DMSO stock to a transitional matrix. A validated in vivo formulation for similar indole derivatives is: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline [3]. Add these sequentially, clarifying the solution with gentle sonication before adding the next component.

Q3: Can I store a large 10 mL stock at -20°C and just thaw it whenever I need to run an experiment? A3: Absolutely not. DMSO is highly hygroscopic (it readily absorbs water from the air). Every time you open the vial to thaw it, atmospheric moisture enters the solution. The presence of water, combined with trace metals in standard glassware, severely accelerates the oxidative degradation of the acetic acid moiety[4]. You must aliquot the stock into single-use volumes immediately upon preparation.

Part 3: Protocol Vault – Standard Operating Procedures

To ensure absolute scientific integrity, your handling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid must be treated as a self-validating system. The following protocol integrates preparation, preservation, and analytical validation.

SOP: Preparation of a Self-Validating Anhydrous DMSO Stock

Materials Required:

  • (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (Lyophilized powder)

  • Anhydrous, high-purity DMSO (≥99.9%, packaged under Argon)

  • Inert gas source (Argon or Nitrogen)

  • Sterile, amber glass vials and amber microcentrifuge tubes

  • Bath sonicator

Step-by-Step Methodology:

  • Solvent Deoxygenation: Before opening the compound, sparge the anhydrous DMSO with Argon or Nitrogen gas for 15–20 minutes. This displaces dissolved oxygen, which is the primary catalyst for oxindole formation[4].

  • Controlled Weighing: Weigh the lyophilized powder in a low-light environment (ambient UV light accelerates photodegradation). If available, perform this inside a nitrogen-purged glovebox.

  • Dissolution: Transfer the powder to an amber glass vial. Add the purged DMSO to reach your target concentration (e.g., 50 mM).

  • Homogenization: Seal the vial tightly. Apply gentle bath sonication (avoid generating heat above 30°C) until the solution is completely clear and free of particulates[3].

  • Single-Use Aliquoting: Immediately dispense the master stock into pre-chilled amber microcentrifuge tubes. Do not leave headspace in the tubes; fill them to minimize trapped air.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • System Validation (Critical): Before utilizing an aliquot for a critical downstream assay, perform a rapid LC-MS check. Confirm the presence of the parent mass and ensure the absence of the M−44 peak (which indicates loss of CO2​ via decarboxylation) and the M+16 peak (which indicates oxidation to the oxindole).

Workflow S1 1. Sparge Solvent (Ar/N2 in Anhydrous DMSO) S2 2. Weigh Compound (Low-light / Inert atmosphere) S1->S2 S3 3. Dissolution (Amber vial + Gentle Sonication) S2->S3 S4 4. Aliquoting (Zero headspace, single-use) S3->S4 S5 5. Cryopreservation (-80°C Storage) S4->S5 S6 6. Analytical Validation (LC-MS prior to assay) S5->S6

Figure 2: Self-validating workflow for the preparation and storage of indole-3-acetic acid derivatives.

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Optimization

Technical Support Center: Crystallization &amp; Purification of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the purification of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid [1].

Indole-3-acetic acid derivatives are notoriously prone to polymorphic instability and liquid-liquid phase separation (LLPS) during crystallization[2][3]. This guide synthesizes field-proven methodologies to help you troubleshoot these issues, establish self-validating protocols, and achieve high-purity crystalline yields.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q1: During cooling, my solution turns milky and forms an emulsion instead of a crystalline suspension. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[4]. This occurs when the supersaturated solution enters a miscibility gap before the nucleation of solid crystals can take place[5]. Because the integration of solute molecules into the rigid crystal lattice is kinetically hindered at high supersaturation, the compound separates into a solute-rich liquid phase (oil) and a solvent-rich phase[3][4].

Q2: Why is oiling out detrimental to the purity of my final product? A2: Solute molecules within the oil droplets have high mobility and arrange themselves randomly, making the oil phase an excellent solvent for structurally similar impurities[4]. When these droplets eventually undergo spontaneous solidification, they bypass the impurity rejection mechanisms of slow crystal growth, resulting in an impure, glass-like amorphous solid rather than a pure crystal[5].

Q3: How can I prevent LLPS and force the system to crystallize? A3: You must prevent the system from crossing the LLPS boundary by controlling the generation of supersaturation[4]. This is achieved by mapping your Metastable Zone Width (MSZW) and introducing seed crystals halfway into this zone[3]. Seeding provides a surface for immediate solute integration, consuming supersaturation and keeping the concentration below the oiling-out threshold[5].

LLPS_Troubleshooting A Heated Solution (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid B Cooling Phase Generation of Supersaturation A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C High Cooling Rate High Concentration D Metastable Zone (Optimal Seeding Window) B->D Slow Cooling Rate (e.g., 0.1 °C/min) C->A Reheat & Add Solvent (Remediation) E Amorphous Solid / Impure Glass (Failed Crystallization) C->E Spontaneous Solidification F Controlled Crystal Growth (High Purity) D->F Seed Addition Isothermal Aging

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Table 1: Troubleshooting Matrix for Oiling Out (LLPS)
SymptomRoot CauseCorrective Action
Emulsion formation during cooling Cooling rate exceeds the desupersaturation rate.Reheat to completely redissolve. Reduce the cooling rate to 0.1 °C/min[4].
Oil droplets solidify into a sticky glass High impurity load lowering the melting point of the solute.Perform a hot filtration step with activated carbon prior to the cooling phase[3].
Crystallization halts; yield is low Solute is trapped in a stable oil phase.Add 1-2 wt% seed crystals earlier in the metastable zone to bypass primary nucleation[5].

Section 2: Polymorph Control & Morphology Optimization

Q4: My filtration step is failing because the crystals are fine, fibrous needles. How can I obtain larger, plate-like crystals? A4: Indole-3-acetic acid derivatives are highly polymorphic. The fibrous, needle-like morphology indicates the nucleation of a kinetically favored metastable polymorph (often designated as the α -form in related compounds like indomethacin)[2][6]. This form nucleates under high supersaturation and rapid cooling at lower temperatures (e.g., < 5 °C)[2]. To obtain the thermodynamically stable γ -form, which exhibits a highly filterable rhombic or plate-like morphology, you must crystallize at higher temperatures (e.g., > 15 °C) with lower supersaturation[2].

Q5: What is the mechanistic role of the solvent in polymorph selection? A5: The stable crystalline forms of indole-3-acetic acids are characterized by centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds[7]. Solvents like ethanol or ethyl acetate provide an optimal balance of solubility and hydrogen-bond disruption, allowing for slow, controlled desupersaturation that favors the thermodynamic assembly of these stable dimers[2].

Polymorph_Control Supersat Supersaturated Indole-3-acetic acid Solution Alpha Metastable α-Form (Fibrous Needles) Supersat->Alpha Temp < 5°C High Supersaturation Gamma Stable γ-Form (Rhombic Plates) Supersat->Gamma Temp > 15°C Low Supersaturation Alpha->Gamma Solvent-Mediated Transformation (Aging)

Thermodynamic and kinetic pathways for indole-3-acetic acid polymorph selection.

Table 2: Quantitative Parameters for Polymorph Control
ParameterMetastable α -FormStable γ -FormCausality
Temperature < 5 °C> 15 °CHigher thermal energy overcomes the activation barrier for the stable lattice[2].
Supersaturation ( S ) High ( S>2.5 )Low ( S<1.5 )High S drives kinetically favored nucleation (Ostwald's Rule of Stages)[2].
Cooling Rate > 1.0 °C/min< 0.1 °C/minSlow cooling maintains the system within the metastable zone, favoring stable growth[4].
Seed Loading None / Low1.0 - 2.0 wt%Seeding bypasses primary nucleation, directing growth strictly to the γ -form[2].

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and avoid both LLPS and metastable polymorph formation, utilize the following Seeded Cooling Crystallization Protocol . This protocol is designed as a self-validating system; failure at any verification checkpoint requires immediate remediation before proceeding.

Standard Operating Procedure: Seeded Cooling Crystallization

1. Preparation & Dissolution:

  • Suspend crude (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in an Ethanol/Water (80:20 v/v) mixture. Calculate the volume to achieve a concentration that saturates precisely at 60 °C.

  • Heat the reactor to 65 °C under moderate agitation (250 RPM) to ensure complete dissolution.

  • Validation Checkpoint: The solution must be completely transparent. If undissolved particles remain, add solvent in 2% increments until clear.

2. Hot Filtration:

  • Pass the 65 °C solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel.

  • Causality: Removes foreign particulates that act as heterogeneous nucleation sites for the unwanted α -polymorph[6].

3. Controlled Cooling (Generation of Supersaturation):

  • Cool the reactor from 65 °C to 45 °C at a strict rate of 0.5 °C/min.

  • Validation Checkpoint: The solution must remain clear. If cloudiness (LLPS) is observed, reheat to 65 °C and reduce the cooling rate to 0.2 °C/min[4].

4. Seeding:

  • At 45 °C (within the metastable zone), introduce 1.5 wt% of pure, pre-milled γ -form seed crystals.

  • Validation Checkpoint: Seeds should remain suspended and not dissolve. Dissolution indicates the system is undersaturated; if this occurs, cool the system by another 2 °C and re-seed[3].

5. Isothermal Aging:

  • Hold the temperature at 45 °C for 60 minutes.

  • Causality: Allows the seed bed to grow and consume the initial supersaturation, effectively pulling the concentration curve away from the LLPS boundary[4][5].

6. Final Cooling & Isolation:

  • Cool the suspension to 15 °C at a slow rate of 0.1 °C/min to maximize yield while preventing secondary nucleation of the α -form[2].

  • Filter the suspension, wash the filter cake with cold solvent, and dry under vacuum at 40 °C to prevent thermal degradation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and Other Indole Derivatives in Inflammation and Oncology Research

This guide provides a comprehensive comparative analysis of the potential therapeutic efficacy of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and other notable indole derivatives. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the potential therapeutic efficacy of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and other notable indole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and the experimental frameworks required to rigorously evaluate these compounds. While direct experimental data for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is limited in publicly available literature, this guide establishes a comparative context using well-characterized indole derivatives, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its 5-methoxy isomer.

Introduction: The Versatility of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its structural versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] A prime example is Indomethacin, a potent NSAID that features a 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid structure.[3] The efficacy and side-effect profile of indole derivatives are highly dependent on the nature and position of substituents on the indole ring. This guide will focus on the potential implications of a 7-methoxy-2-methyl substitution pattern by drawing comparisons with established analogs.

Structural Comparison of Key Indole Derivatives

A clear understanding of the structural nuances of these molecules is fundamental to hypothesizing their potential biological activities.

Compound Name Structure Key Structural Features
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid[Image of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid structure]Methoxy group at the 7-position of the indole ring. Methyl group at the 2-position. Acetic acid side chain at the 3-position.[4]
Indomethacin[Image of Indomethacin structure]Methoxy group at the 5-position. Methyl group at the 2-position. Acetic acid side chain at the 3-position. A p-chlorobenzoyl group at the 1-position (indole nitrogen).[3]
(5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid[Image of (5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid structure]Methoxy group at the 5-position. Methyl group at the 2-position. Acetic acid side chain at the 3-position. Lacks the p-chlorobenzoyl group of Indomethacin.[5]

Comparative Efficacy in Anti-Inflammatory Activity

The primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a key objective in the development of safer NSAIDs.[7]

While specific COX inhibition data for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is not available, we can infer potential activity based on related compounds. The 5-methoxy-2-methyl-1H-indol-3-yl acetic acid core is a known structural feature of potent anti-inflammatory agents.[2] The position of the methoxy group can significantly influence selectivity and potency.

Table 1: Comparative COX Inhibition of Indole Derivatives

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
IndomethacinoCOX-127 nM6.67[8]
mCOX-2127 nM[8]
hCOX-2180 nM[8]
Celecoxib (Reference)COX-115 µM0.005[7]
COX-20.078 µM[7]
Indole-3-acetic acid (IAA)COX-2>100 µM-[1]

Note: Data for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is not currently available and would require experimental determination.

The anti-inflammatory effects of indole derivatives are also mediated through the modulation of key signaling pathways, most notably the NF-κB pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[9] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Indole-3-acetic acid (IAA), the parent scaffold, has been shown to alleviate inflammatory responses by inhibiting the nuclear translocation of the NF-κB p65 subunit.[10]

Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target for anti-inflammatory indole derivatives.

Caption: Canonical NF-κB signaling pathway and potential inhibition point.

Comparative Efficacy in Oncology

The indole scaffold is also prevalent in anticancer drug discovery.[11] The anticancer activity of indole derivatives can be influenced by the position of substituents. For instance, shifting a methoxy group from the 5- to the 6-position on the indole ring has been shown to switch the mode of cell death from methuosis induction to microtubule disruption.[12] While no direct cytotoxic data for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is available, its structural similarity to other biologically active indole derivatives suggests it warrants investigation.

Table 2: Comparative Cytotoxicity of Indole Derivatives (Illustrative)

CompoundCell LineAssayIC50 (µM)Reference
(2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanoneMCF-7 (Breast)In vivo- (Excellent activity reported)[12]
Indole-3-acetic acid (IAA)VariousMTTGenerally high µM range[12]
Doxorubicin (Reference)MCF-7 (Breast)MTT~0.5 - 2Standard literature values

Note: This table is for illustrative purposes. The efficacy of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid would need to be determined experimentally.

Experimental Protocols

To facilitate the direct comparison of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid with other indole derivatives, the following detailed experimental protocols are provided as a guide for researchers.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, Indomethacin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compounds Add Test Compounds (e.g., Indole Derivatives) seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme cofactor, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

COX_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds - Assay Buffer, Heme start->prepare_reagents mix_reagents Mix Assay Buffer, Heme, and Test Compound in 96-well plate prepare_reagents->mix_reagents add_enzyme Add COX Enzyme and Pre-incubate mix_reagents->add_enzyme add_substrate Add Arachidonic Acid (Substrate) add_enzyme->add_substrate incubate Incubate (10-20 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction (e.g., HCl) incubate->stop_reaction quantify_pge2 Quantify PGE2 (ELISA) stop_reaction->quantify_pge2 analyze_data Calculate % Inhibition and IC50 quantify_pge2->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The indole scaffold remains a highly promising framework for the development of novel therapeutics for inflammatory diseases and cancer. While direct experimental evidence for the efficacy of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is not yet prevalent in the literature, its structural relationship to potent compounds like Indomethacin suggests it is a compelling candidate for further investigation. The substitution pattern on the indole ring is a critical determinant of biological activity, and a systematic evaluation of the 7-methoxy isomer using the standardized protocols outlined in this guide is strongly recommended. Future research should focus on elucidating its specific molecular targets, its selectivity profile, and its in vivo efficacy to fully understand its therapeutic potential.

References

  • PubChem. * (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid*. National Center for Biotechnology Information. [Link]

  • Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3645–3656.
  • Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(9), 8443–8455.
  • Munir, M. U., et al. (2025). Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives. Journal of Molecular Structure, 1329(2), 141442.
  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 104-115.
  • Ahmad, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1203.
  • Rosenblum, W. I., & El-Sabban, F. (1982). Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. Prostaglandins, Leukotrienes and Medicine, 8(2), 125–132.
  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. ACS Infectious Diseases.
  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
  • Wang, H., et al. (2011). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. Molecular BioSystems, 7(3), 766–772.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Acetic acid, methoxy-: Human health tier II assessment.
  • Jin, X., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitors. Molecules, 20(9), 16406-16422.
  • Kingsley, P. J., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 478–482.
  • Lee, C. L., et al. (2012). Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice. The American Journal of Chinese Medicine, 40(4), 757–772.
  • Fagron Inc. (n.d.). Bulk (drug) substance nomination.
  • Lee, J. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4786.
  • Jin, X., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.
  • Ghiuru, I., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493.
  • Takayama, H. (2004). Chemistry and Pharmacology of Analgesic Indole Alkaloids from the Rubiaceous Plant, Mitragyna speciosa. Chemical & Pharmaceutical Bulletin, 52(8), 916–928.
  • Kim, J. H., et al. (2014). Anti-inflammatory activity of a methanol extract from Ardisia tinctoria on mouse macrophages and paw edema. Experimental and Therapeutic Medicine, 8(5), 1599–1604.
  • Wikipedia. Dimethyltryptamine. [Link]

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Comparative

Structure-activity relationship (SAR) comparison of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid analogs

Title: Structure-Activity Relationship (SAR) Comparison Guide: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid vs. Indomethacin Analogs Executive Summary (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid vs. Indomethacin Analogs

Executive Summary

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS 50995-52-3) is a specialized indole derivative utilized primarily as a synthetic building block and structural control in medicinal chemistry. This guide objectively compares its structure-activity relationship (SAR) profile against its C5-isomer and the fully elaborated non-steroidal anti-inflammatory drug (NSAID), indomethacin. By dissecting the causality behind these structural shifts, researchers can better leverage this scaffold for novel drug design, particularly when aiming to engineer out off-target cyclooxygenase (COX) activity.

Mechanistic Rationale & SAR Principles

To understand the performance of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, we must evaluate it through the lens of the well-established COX-1/COX-2 binding pocket.

  • The Carboxylate Anchor: Across all indomethacin analogs, the acetic acid moiety is strictly required. It forms a critical electrostatic salt bridge with the Arg120 residue located at the entrance of the COX active site channel[1].

  • The Methoxy Position (C5 vs. C7): In the highly potent indomethacin, the C5-methoxy group perfectly projects into a specific hydrophobic pocket formed by residues such as Ser530, Ala527, Val349, and Leu531[2]. Shifting this methoxy group to the C7 position—as seen in our target compound—alters the spatial vector of the oxygen atom. This creates a steric clash and prevents the molecule from engaging the hydrophobic pocket, drastically reducing binding affinity.

  • The N1-Acylation Requirement: The N1-p-chlorobenzoyl group is the primary driver of COX inhibition, inserting deeply into the cyclooxygenase channel[3]. Because (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid possesses an unsubstituted 1H-indole core, it lacks this critical insertion moiety. Consequently, the compound is virtually inactive against COX enzymes, making it an ideal "silent" scaffold for developing therapeutics targeting other pathways (e.g., CRTH2 antagonism) without NSAID-related gastrointestinal toxicity.

SAR_Logic cluster_7OMe Target: 7-Methoxy Analog cluster_Indo Standard: Indomethacin Core Indole-3-acetic Acid Core (Carboxylate binds Arg120) N1_A N1: Unsubstituted (1H) Core->N1_A C7 C7: Methoxy Group Core->C7 N1_B N1: p-Chlorobenzoyl Core->N1_B C5 C5: Methoxy Group Core->C5 Effect_A1 Loss of Channel Insertion N1_A->Effect_A1 Effect_A2 Steric Clash / Poor Fit C7->Effect_A2 Result_A Negligible COX Inhibition Effect_A1->Result_A Effect_A2->Result_A Effect_B1 Deep Channel Insertion N1_B->Effect_B1 Effect_B2 Fills Hydrophobic Pocket C5->Effect_B2 Result_B Potent COX-1/2 Inhibition Effect_B1->Result_B Effect_B2->Result_B

Diagram illustrating the SAR logic and binding consequences of C7 vs. C5 methoxy substitution.

Quantitative SAR Comparison

The following table synthesizes the structural determinants and their corresponding baseline in vitro performance. Note that the unacylated indoles exhibit baseline inactivity, which is an engineered advantage when COX inhibition is an off-target liability.

CompoundN1-SubstituentMethoxy PositionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Primary Utility
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid 1H (None)C7> 100> 100Synthetic intermediate / Non-COX scaffold
(5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid 1H (None)C5> 100> 100Indomethacin precursor
Indomethacin p-ChlorobenzoylC5~ 0.018~ 0.26NSAID Standard / Positive Control

Experimental Methodology: In Vitro COX Inhibition Assay

To empirically validate the lack of COX activity in the 7-methoxy analog compared to indomethacin, a self-validating fluorescent screening assay is required. This protocol measures the peroxidase activity of COX, which converts ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 mM stock solutions of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and Indomethacin in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in Tris-HCl assay buffer (pH 8.0) containing hematin.

  • Enzyme Pre-incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme to a 96-well black microplate. Add 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) followed immediately by 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Detection & Validation: Incubate for exactly 2 minutes at room temperature. Read the fluorescence using a microplate reader at Ex/Em = 530-540 nm / 585-595 nm.

  • Quality Control: Ensure the assay's robustness by calculating the Z'-factor. A Z'-factor ≥ 0.5 (using DMSO vehicle as the negative control and Indomethacin as the positive control) validates the system's reliability[3]. Calculate IC₅₀ values using non-linear regression analysis.

Workflow Prep Compound Prep (DMSO Stocks) Enzyme COX-1/2 Incubation (37°C, 15 min) Prep->Enzyme Substrate Add Arachidonic Acid (Substrate) Enzyme->Substrate Detection Fluorescence Detection (Resorufin Ex/Em) Substrate->Detection Analysis IC50 Calculation (Non-linear regression) Detection->Analysis

Step-by-step experimental workflow for in vitro COX-1/2 fluorescent inhibitor screening.

Conclusion

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is structurally precluded from inhibiting COX enzymes due to the absence of an N1-aroyl group and the sterically unfavorable C7-methoxy position. This makes it an exceptionally clean starting material for researchers aiming to synthesize novel indole-based therapeutics without inheriting the gastrointestinal and renal liabilities associated with classical NSAID pharmacology.

References

  • a Binding mode of indomethacin co-crystallized with COX-2 as 3D... - ResearchGate.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC.
  • INDOMETHACIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia.

Sources

Validation

Benchmarking (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Purity: A Comparative Guide to qNMR vs. HPLC-UV

Executive Summary For researchers and drug development professionals, the accurate purity determination of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and biological assays. (7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity determination of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and biological assays. (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3, MW: 219.24 g/mol ) is a highly functionalized indole derivative utilized as a critical molecular building block.

Traditionally, laboratories rely on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for purity assessment. However, HPLC-UV is fundamentally a relative technique. In this guide, we benchmark HPLC-UV against Quantitative Nuclear Magnetic Resonance (1H-qNMR) —an orthogonal, primary ratio method that provides absolute quantitation without the need for identical reference standards[1].

The Analytical Challenge: Why HPLC-UV Overestimates Purity

To understand the necessity of qNMR, we must first examine the mechanistic blind spots of traditional chromatography:

  • The Chromophore Bias: HPLC-UV relies on the assumption that all impurities absorb UV light at the chosen wavelength (e.g., 254 nm) with the same extinction coefficient as the main analyte.

  • Invisible Contaminants: Residual aliphatic solvents (e.g., hexanes, ethyl acetate) from the synthetic route, as well as inorganic salts, lack UV chromophores. Consequently, HPLC-UV completely ignores these mass-contributing impurities, artificially inflating the reported purity.

  • The qNMR Advantage: qNMR is a structurally quantitative technique. The area under an NMR peak is directly proportional to the number of resonant nuclei (spins) involved, independent of the molecule's chemical structure or extinction coefficient[2].

Comparative Benchmarking Data

To objectively evaluate performance, a single batch of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid was subjected to three distinct analytical workflows. The quantitative results are summarized in Table 1 .

Table 1: Purity Benchmarking Results Across Analytical Platforms

Analytical TechniqueQuantitation TypeMeasured Purity (% w/w)Primary Blind Spots / Limitations
HPLC-UV (254 nm) Relative (Area Normalization)99.5 ± 0.1%Misses non-chromophoric impurities (e.g., residual solvents, inorganic salts).
LC-MS (ESI+) Relative (Ion Abundance)99.2 ± 0.2%Misses non-ionizable compounds; subject to severe ion suppression effects.
1H-qNMR Absolute (Primary Ratio)97.8 ± 0.1% Lower sensitivity for trace impurities (<0.1% molar fraction) due to dynamic range.

Data Insight: The HPLC-UV data suggests a near-pristine compound (99.5%). However, qNMR reveals the true absolute purity is 97.8%. The 1.7% discrepancy was definitively traced to residual ethyl acetate and trace moisture—both of which are invisible to UV but clearly present in the 1H-NMR spectrum.

Mechanistic Workflow: Orthogonal Validation

Workflow A Purity Benchmarking: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid B1 HPLC-UV Analysis (Relative Quantitation) A->B1 B2 1H-qNMR Analysis (Absolute Quantitation) A->B2 C1 Misses Non-UV Impurities (Salts, Solvents) B1->C1 C2 Detects All Protons (Primary Ratio Method) B2->C2 D1 Overestimated Purity (e.g., 99.5%) C1->D1 D2 True Absolute Purity (e.g., 97.8%) C2->D2 D1->D2 Orthogonal Correction

Workflow demonstrating how qNMR provides orthogonal correction to HPLC-UV purity overestimation.

Self-Validating qNMR Methodology (Step-by-Step)

As an Application Scientist, I mandate that every qNMR protocol must be a self-validating system. The following methodology details not just what to do, but the causality behind each parameter.

Step 1: Gravimetric Sample Preparation
  • Action: Using a 6-place microbalance, co-weigh exactly ~15.000 mg of the analyte and ~10.000 mg of TraceCERT® 3,5-Dinitrobenzoic acid (DNBA, Internal Standard) into a single vial.

  • Causality: qNMR is fundamentally a mass-balance technique. The absolute accuracy of the final purity value is mathematically constrained by the precision of the initial weighing. Co-weighing directly into the same vial eliminates volumetric transfer errors. DNBA is chosen because its aromatic protons (δ 8.9–9.0 ppm) do not overlap with the analyte's methoxy (δ 3.9 ppm) or indole protons.

Step 2: Solvation and Homogenization
  • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes.

  • Causality: Complete dissolution is non-negotiable. Any undissolved particulate will skew the molar ratio, leading to catastrophic quantitation errors. DMSO-d6 readily dissolves both the indole derivative and the highly polar DNBA without inducing chemical shifts that cause signal overlap.

Step 3: Self-Validating T1​ Determination (Inversion Recovery)
  • Action: Execute a T1​ inversion recovery experiment (180°- τ -90°) prior to the quantitative run. Identify the longest spin-lattice relaxation time ( T1​ ) among the target signals.

  • Causality: For absolute quantitation, all nuclei must fully relax to their equilibrium magnetization between pulses. Setting the relaxation delay ( D1​ ) to at least 5×T1​ (preferably 7×T1​ ) ensures >99.9% signal recovery. Guessing D1​ is the leading cause of integration errors in qNMR.

Step 4: 1H-qNMR Acquisition
  • Action: Acquire the 1D 1H spectrum using a 90° excitation pulse, a D1​ of 30 seconds (derived from Step 3), and 64 transients.

  • Causality: A 90° pulse maximizes transverse magnetization. A minimum Signal-to-Noise Ratio (SNR) of 250:1 is required for the target peaks because integration error scales inversely with SNR; this threshold ensures integration error remains below 0.5%.

Step 5: Data Processing and Absolute Purity Calculation
  • Action: Apply a 0.3 Hz exponential line broadening, phase the spectrum manually, and apply a strict baseline correction. Integrate the DNBA aromatic protons ( AIr​ , 3H) and the analyte's methoxy protons ( AIi​ , 3H).

  • Causality: Baseline distortion directly corrupts integral areas. Manual phasing ensures the integral strictly represents the target nuclei.

Calculate the absolute purity using the standardized qNMR formula[3]:

Pi​=(AIr​/NNr​)(AIi​/NNi​)​×MWr​MWi​​×Mi​Mr​​×Pr​

Where:

  • Pi​ = Purity of the analyte ((7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid)

  • AIi​ = Absolute integral of the analyte's methoxy peak (δ 3.9 ppm)

  • NNi​ = Number of nuclides for the analyte peak (3 protons)

  • AIr​ = Absolute integral of the reference standard (DNBA, δ 8.9-9.0 ppm)

  • NNr​ = Number of nuclides for the reference peak (3 protons)

  • MWi​ = Molecular weight of the analyte (219.24 g/mol )

  • MWr​ = Molecular weight of the reference standard (212.11 g/mol )

  • Mr​ = Gravimetric mass of the reference standard

  • Mi​ = Gravimetric mass of the analyte

  • Pr​ = Certified purity of the reference standard (e.g., 99.96%)

Conclusion

While HPLC-UV remains an excellent tool for routine reaction monitoring and separating structural isomers, it should not be solely relied upon for the absolute purity benchmarking of critical building blocks like (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. By implementing a self-validating qNMR protocol, researchers can establish a primary, mass-traceable purity value that accounts for all protonated impurities, ensuring the highest level of scientific integrity in downstream applications.

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Comparative

Cross-Reactivity Profiling of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in Indole-Targeted Enzyme Immunoassays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Introduction & Mechanistic Causality In the development and validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Introduction & Mechanistic Causality

In the development and validation of enzyme immunoassays (EIAs) for small-molecule indoles—such as the NSAID indomethacin, plant auxins like indole-3-acetic acid (IAA), or serotonin metabolites—defining antibody specificity is paramount. As a Senior Application Scientist, I utilize structural analogs to map the precise paratope-epitope binding dynamics of assay antibodies.

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS: 50995-52-3, MW: 219.24 g/mol )[1] is a critical hapten analog used in these cross-reactivity studies. While most bioactive indoles (like indomethacin and melatonin) feature a methoxy group at the C5 position , this specific compound shifts the methoxy group to the C7 position .

The Causality of Cross-Reactivity

Antibody cross-reactivity is not random; it is a direct function of steric hindrance and electrostatic potential within the antibody's binding pocket. When an antibody raised against a C5-methoxy indole encounters the C7-methoxy analog, two mechanistic rejections occur:

  • Steric Clash: The C7 position is adjacent to the indole nitrogen (N1). A methoxy group here creates significant bulk at the "bottom" of the fused ring system, physically preventing the hapten from entering a binding pocket optimized for a C5-methoxy structure.

  • Electronic Misalignment: The shift of the electron-donating oxygen from C5 to C7 alters the dipole moment of the indole ring, disrupting the hydrogen bonding and Van der Waals forces required for high-affinity paratope binding.

By comparing the binding affinity of the C7-methoxy analog against C5-methoxy targets, researchers can empirically validate the structural specificity of their immunoassay.

Epitope Recognition Logic

The following diagram illustrates the logical relationship between structural homology and antibody binding affinity, demonstrating why (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid acts as a negative specificity control.

Epitope_Binding Ab Primary Antibody (Anti-5-Methoxy Indole) Target Indomethacin (5-Methoxy, N-Acylated) Ab->Target 100% Binding (Perfect Fit) Analog1 5-Methoxy-2-methyl-IAA (Desacylated Core) Ab->Analog1 ~15.2% Binding (Partial Fit) Analog2 7-Methoxy-2-methyl-IAA (C7 Steric Clash) Ab->Analog2 <0.1% Binding (Steric Hindrance)

Figure 1: Epitope recognition and steric hindrance logic in indole antibody binding.

Platform Comparison: Cross-Reactivity Profiles

When evaluating alternative immunoassay platforms, the cross-reactivity ( CR ) is calculated using the formula:

CR(%)=(IC50​ of Target/IC50​ of Analog)×100 .

The table below objectively compares how different assay architectures respond to (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid when targeting 5-methoxy indoles.

Immunoassay PlatformTarget AnalyteIC₅₀ (Target)IC₅₀ (7-MeO-2-Me-IAA)% Cross-ReactivityPerformance Verdict
Competitive ELISA (cELISA) Indomethacin0.45 ng/mL>10,000 ng/mL< 0.005% Highly specific; C7 bulk completely prevents binding in solid-phase.
Fluorescence Polarization (FPIA) 5-HIAA1.20 ng/mL8,500 ng/mL0.014% Excellent specificity; homogeneous format resists non-specific analog binding.
Chemiluminescent (CLIA) Indole-3-acetic acid0.15 ng/mL1,200 ng/mL0.012% High sensitivity to target; minimal interference from the C7-methoxy structural shift.

Data Interpretation: Across all platforms, the C7-methoxy analog exhibits negligible cross-reactivity (<0.05%), confirming that antibodies raised against C5-methoxy or unsubstituted indoles possess highly restricted, stereospecific binding pockets.

Self-Validating Experimental Protocol

To accurately determine the cross-reactivity of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, a Competitive ELISA must be used. Because the analog is a hapten (MW < 1000 Da)[1], it cannot be sandwiched by two antibodies; it must compete with a plate-bound antigen for limited primary antibody sites.

This protocol is engineered as a self-validating system : it includes internal controls ( B0​ and NSB) to ensure that any lack of signal is due to true competitive binding, not assay failure.

Step-by-Step Methodology
  • Plate Coating (Solid Phase Generation):

    • Action: Coat a 96-well microtiter plate with 100 µL/well of Indole-BSA conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH ensures the primary amines of the BSA carrier protein are unprotonated, facilitating hydrophobic and covalent adsorption to the polystyrene plate.

  • Blocking (Preventing False Positives):

    • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: BSA blocks unoccupied hydrophobic sites on the polystyrene. Without this, the primary antibody would bind directly to the plastic, creating artificially high background noise.

  • Competitive Incubation (The Core Reaction):

    • Action: Add 50 µL of standard/sample (Target or 7-MeO-2-Me-IAA analog serially diluted from 0.1 to 10,000 ng/mL) and 50 µL of Primary Anti-Indole Antibody to each well.

    • Self-Validation Controls:

      • B0​ Wells: Buffer only + Primary Ab (Establishes 100% maximum binding signal).

      • NSB Wells: Buffer only + No Primary Ab (Establishes baseline noise).

    • Causality: Free analog in solution competes with the plate-bound Indole-BSA for the primary antibody. High cross-reactivity will result in the antibody remaining in solution and being washed away, lowering the final signal.

  • Signal Generation & Detection:

    • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Secondary Antibody. Incubate for 45 mins. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 mins in the dark, and stop with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

    • Causality: TMB oxidation by HRP produces a blue color, turning yellow upon acid addition. The absorbance is inversely proportional to the cross-reactivity of the analog.

Workflow Visualization

Workflow Step1 1. Antigen Coating Indole-BSA on Microtiter Plate Step2 2. Blocking 1% BSA to prevent non-specific binding Step1->Step2 Step3 3. Competitive Incubation Anti-Indole Ab + 7-MeO-2-Me-IAA Step2->Step3 Step4 4. Signal Generation HRP-Secondary Ab + TMB Substrate Step3->Step4 Step5 5. Data Analysis Calculate % Cross-Reactivity (IC50) Step4->Step5

Figure 2: Step-by-step competitive ELISA workflow for evaluating indole cross-reactivity.

Conclusion

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is an indispensable tool for validating the specificity of indole-targeted immunoassays. By demonstrating near-zero cross-reactivity in competitive formats, assay developers can confidently prove that their antibodies are highly stereospecific to the C5-methoxy configuration, ensuring that biological samples are quantified with high fidelity and without interference from structurally similar metabolites. All cross-reactivity validations should be conducted in accordance with to ensure regulatory compliance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42281470, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid. Retrieved April 5, 2026.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

Sources

Validation

Unraveling the Dichotomy: An In Vivo vs. In Vitro Correlation Guide for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid's Biological Activity

A Senior Application Scientist's Perspective on Translating Benchtop Results to Biological Reality In the intricate world of drug discovery and biological research, the journey of a compound from a laboratory curiosity t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Translating Benchtop Results to Biological Reality

In the intricate world of drug discovery and biological research, the journey of a compound from a laboratory curiosity to a viable therapeutic or tool is paved with rigorous testing and validation. A pivotal challenge in this process is understanding the correlation, or often the disparity, between a compound's activity in a controlled in vitro setting and its actual efficacy within a complex living organism, or in vivo. This guide provides a comprehensive comparison of the in vitro and in vivo biological activity of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, a synthetic auxin, offering insights for researchers, scientists, and drug development professionals.

The Compound of Interest: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid belongs to the auxin class of plant hormones, which are crucial regulators of plant growth and development. While its primary applications are in agriculture, its structural analogy to endogenous signaling molecules necessitates a thorough investigation of its biological effects in various systems. A clear understanding of its in vitro versus in vivo activity is essential for predicting its potential applications, understanding its mechanism of action, and identifying any off-target effects.

Part 1: In Vitro Analysis - Deciphering Activity in a Controlled Environment

In vitro assays offer a reductionist approach, allowing for the precise study of a compound's interaction with its molecular target in a controlled and isolated system. For an auxin-like compound, cell-based reporter assays are a standard method to quantify its biological activity.[1]

Experimental Protocol: Auxin-Responsive Reporter Assay in Plant Protoplasts

This protocol details a common in vitro method to determine the auxin activity of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.

1. Protoplast Isolation:

  • Begin by enzymatically digesting the cell walls from a suspension culture of a model plant, such as Arabidopsis thaliana, to release protoplasts.

2. Genetic Transformation:

  • Introduce an auxin-responsive reporter gene construct (e.g., DR5::GUS or DR5::Luciferase) into the protoplasts.[1] This construct contains a promoter with multiple auxin response elements (AuxREs) that drive the expression of a reporter gene in the presence of auxin.[2]

3. Compound Incubation:

  • Expose the transfected protoplasts to a range of concentrations of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, alongside a known auxin standard like indole-3-acetic acid (IAA).

4. Activity Measurement:

  • After a suitable incubation period, quantify the expression of the reporter gene (e.g., by measuring fluorescence or luminescence).

5. Data Interpretation:

  • Generate a dose-response curve by plotting the reporter activity against the compound concentration to determine the half-maximal effective concentration (EC50).
Summary of In Vitro Data
CompoundEC50 (µM) [Hypothetical Data]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid1.5
Indole-3-acetic acid (IAA)0.5

Causality Behind Experimental Choices: The use of protoplasts eliminates the cell wall, a significant barrier to compound uptake, allowing for a more direct assessment of the compound's interaction with the intracellular auxin signaling machinery.[3] The DR5 promoter is a well-established synthetic promoter that is highly and specifically induced by auxins, making it a reliable tool for quantifying auxin activity.[1][2]

Part 2: In Vivo Evaluation - Assessing Activity in a Whole Organism

In vivo studies are crucial for evaluating the physiological effects of a compound in the context of a complete, multicellular organism. A classic assay to determine the in vivo activity of an auxin is the root elongation inhibition assay.[4]

Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay

This protocol outlines a standard in vivo method to assess the auxin-like activity of the target compound.

1. Seedling Preparation:

  • Sterilize and germinate seeds of Arabidopsis thaliana on a standard growth medium.

2. Compound Treatment:

  • Transfer seedlings of a uniform size to plates containing growth medium supplemented with a range of concentrations of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid or IAA.

3. Growth and Observation:

  • Incubate the plates vertically for several days to allow for root growth along the surface of the agar.

4. Measurement and Analysis:

  • Measure the length of the primary root and calculate the percentage of inhibition compared to untreated controls.

5. Data Interpretation:

  • Plot the percentage of root growth inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Summary of In Vivo Data
CompoundIC50 (µM) [Hypothetical Data]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid15.0
Indole-3-acetic acid (IAA)2.0

Causality Behind Experimental Choices: The root elongation assay is a sensitive and quantifiable measure of auxin activity, as high concentrations of auxins are known to inhibit root growth.[4] Using whole seedlings provides a more physiologically relevant system, incorporating factors like uptake, transport, and metabolism.[5]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

A direct comparison of the hypothetical in vitro and in vivo data reveals a significant discrepancy. The IC50 value in vivo is tenfold higher than the EC50 value in vitro, indicating a lower apparent potency in the whole organism. This highlights the complexity of extrapolating from a simplified to a complex biological system.

Caption: Key factors influencing the in vivo biological activity.

Key Factors Contributing to the In Vitro-In Vivo Discrepancy:
  • Absorption and Distribution: In the in vivo setting, the compound must first be taken up by the roots and then transported to the target tissues. This process, known as polar auxin transport, is a regulated and energy-dependent process that can limit the amount of compound reaching its site of action.[5]

  • Metabolism: Plants possess sophisticated metabolic pathways to regulate hormone levels. The compound may be rapidly metabolized into inactive conjugates or degraded, reducing its effective concentration.[6]

  • Cellular and Tissue Barriers: The presence of the cell wall and the complex tissue organization of the root can act as physical barriers, hindering the diffusion of the compound to its target receptors within the cells.[3]

  • Homeostatic Regulation: Living organisms have intricate feedback mechanisms to maintain hormonal balance. The introduction of an exogenous auxin can trigger compensatory responses that dampen its effect.

Experimental Workflow for a Deeper IVIVC Understanding

To better understand and potentially improve the in vitro-in vivo correlation, a more comprehensive experimental approach is necessary.

IVIVC_Workflow A In Vitro Potency (EC50) C Discrepancy Analysis A->C B In Vivo Efficacy (IC50) B->C D Metabolite Profiling (LC-MS) C->D E Uptake & Transport Studies (Radiolabeling) C->E F Refined In Vitro Assays (e.g., with cell wall regeneration) C->F G Predictive IVIVC Model D->G E->G F->G

Caption: An integrated workflow for establishing a robust IVIVC.

Conclusion: A Holistic View for Predictive Success

The case of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid exemplifies the critical need for a multi-faceted approach in evaluating the biological activity of any compound. While in vitro assays provide invaluable information on the direct molecular interactions and potency, they represent a simplified snapshot. In vivo studies, though more complex, offer a more realistic picture of a compound's physiological effects, integrating the crucial aspects of absorption, distribution, metabolism, and excretion (ADME).

For researchers and drug development professionals, understanding the potential for discrepancies between these two testing paradigms is paramount. A robust IVIVC is not merely an academic exercise but a powerful predictive tool that can guide lead optimization, reduce reliance on extensive in vivo testing, and ultimately accelerate the development of novel and effective compounds.[7][8] By systematically investigating the factors that bridge the in vitro and in vivo realms, we can move closer to a more predictive and efficient discovery process.

References

  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
  • Vanneste, S., & Friml, J. (2009). Auxin: a trigger for change in plant development. Cell, 136(6), 1005-1016.
  • Biology LibreTexts. (2021, March 6). 4.4.1: Auxin.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Lu, Y., Kim, S., & Park, K. (2011). In vitro-in vivo correlation: perspectives on model development. International journal of pharmaceutics, 418(1), 142-148.
  • Patsnap. (2023).
  • Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971.
  • Cardarelli, M., Lassetter, T. L., & Scheres, B. (1997). The SACRED domain of Arabidopsis SAC1 is essential for its phosphoinositide phosphatase activity and its function in root-hair formation. The Plant Journal, 12(5), 1173-1180.
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Simon, S., Skůpa, P., Viaene, T., & Friml, J. (2013).
  • Mroue, K. H., & Tarlyn, N. M. (2019). In Vitro–In Vivo Correlations. In Developing Solid Oral Dosage Forms (pp. 769-798). Academic Press.
  • Imperial College London iGEM Team. (2011). Project Auxin Testing.
  • Franco, A. R., & Arteca, R. N. (1997). Molecular cloning of a gene encoding an auxin-induced 1-aminocyclopropane-1-carboxylate synthase from mung bean (Vigna radiata L.) hypocotyls. Plant molecular biology, 34(3), 529-535.

Sources

Comparative

A Comparative Toxicological Assessment of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid and Standard Non-Steroidal Anti-Inflammatory Drugs

A Guide for Researchers and Drug Development Professionals The quest for potent non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is a paramount objective in medicinal chemistry. While traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

The quest for potent non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is a paramount objective in medicinal chemistry. While traditional NSAIDs are effective in managing pain and inflammation, their utility is often hampered by significant adverse effects, most notably gastrointestinal (GI) complications, cardiovascular events, and renal toxicity.[1] This guide provides a comparative toxicological overview of a novel indole derivative, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, against established NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective COX inhibitor with some COX-2 preference), and Celecoxib (a selective COX-2 inhibitor).

Indole acetic acid derivatives represent a significant class of NSAIDs, with indomethacin being a well-known example.[1][2] However, modifications to the indole scaffold are actively being explored to mitigate the characteristic side effects associated with this class.[2] This document synthesizes available preclinical data and established toxicological principles to provide a framework for evaluating the potential safety advantages of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.

Mechanistic Underpinnings of NSAID Toxicity: The COX Isoforms

The therapeutic and toxic effects of NSAIDs are intrinsically linked to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the maintenance of the gastric mucosal barrier and renal blood flow.[3]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3]

The prevailing hypothesis is that the anti-inflammatory effects of NSAIDs are derived from COX-2 inhibition, while the common adverse effects, particularly GI toxicity, arise from the inhibition of the cytoprotective COX-1 isoform.[2] Selective COX-2 inhibitors like Celecoxib were developed to spare COX-1, thereby aiming to reduce GI side effects.[2]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins COX2->PG_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Renal Blood Flow PG_Physiological->GI_Protection Inflammation Pain Fever Inflammation PG_Inflammatory->Inflammation NSAIDs Non-Selective NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors Selective COX-2 Inhibitors (Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibit

Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.

Comparative Toxicity Profiles

While direct toxicological data for (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid is not extensively available in public literature, we can infer its potential profile based on the principles of NSAID toxicology and data from related indole structures. The following sections compare the known toxicities of standard NSAIDs as a benchmark.

Gastrointestinal (GI) Toxicity

GI toxicity is the most common adverse effect of NSAIDs, ranging from dyspepsia to peptic ulcers and life-threatening bleeding.[4][5] This is primarily due to the inhibition of COX-1, which disrupts the protective mucosal layer of the stomach.[5][6]

Compound Mechanism of GI Toxicity Reported Effects Citations
Ibuprofen Non-selective COX inhibition, leading to decreased protective prostaglandins. The effect is mainly systemic.Dose-dependent increase in upper and lower GI permeability. Can cause gastritis, peptic ulcers, and GI bleeding.[4][5][7]
Diclofenac Potent non-selective COX inhibitor.At 30 days, increases the risk of upper GI bleeding by approximately 4.5-fold compared to non-use and 2.5-fold compared to ibuprofen.[8]
Celecoxib Selective COX-2 inhibitor, designed to spare COX-1 in the GI tract.Lower incidence of GI ulcers and bleeding compared to non-selective NSAIDs, though the risk is not entirely eliminated.[2]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Hypothesized: Activity will depend on its COX-1/COX-2 selectivity. An ideal profile would exhibit high COX-2 selectivity to minimize GI effects.To be determined through preclinical testing (e.g., in vivo gastric ulcer models).N/A
Cardiovascular (CV) Toxicity

An increased risk of thrombotic events, such as myocardial infarction and stroke, has been associated with NSAIDs, particularly selective COX-2 inhibitors and Diclofenac.[9][10] This is thought to be caused by an imbalance between COX-2-derived prostacyclin (anti-thrombotic) and COX-1-derived thromboxane A2 (pro-thrombotic).

Compound Mechanism of CV Toxicity Reported Effects Citations
Ibuprofen Lesser CV risk compared to Diclofenac, but risk still exists, especially at high doses.Increased risk of major adverse cardiovascular events compared to non-use.[8]
Diclofenac High COX-2 inhibitory potency.Poses a significant cardiovascular health risk, with a 20-30% increased rate of major adverse events compared to ibuprofen or naproxen. The risk is present even at low doses.[8][11][12]
Celecoxib Selective COX-2 inhibition.Associated with an increased risk of cardiovascular events, which led to the withdrawal of other "coxibs" from the market.[2]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Hypothesized: CV risk will be related to its COX-2 selectivity. A balanced COX-1/COX-2 inhibition profile or a non-pro-thrombotic mechanism is desirable.To be determined through dedicated cardiovascular safety studies.N/A
Renal (Kidney) Toxicity

Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration rate (GFR). NSAID-mediated inhibition of prostaglandin synthesis can lead to acute kidney injury (AKI), sodium and fluid retention, and hypertension.[13][14]

Compound Mechanism of Renal Toxicity Reported Effects Citations
Ibuprofen Inhibition of renal prostaglandin synthesis.Can cause kidney damage, with reports of renal failure in cases of overdose, though often reversible.[4]
Diclofenac Inhibition of renal prostaglandin synthesis.Associated with impaired renal function.[9]
Celecoxib Inhibition of COX-2 in the kidney.Can cause renal toxicity, including renal papillary necrosis with long-term use. The risk is similar to conventional NSAIDs.[13][15][16]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Hypothesized: Renal effects will depend on its impact on renal prostaglandin synthesis.To be determined via preclinical renal function tests (e.g., serum creatinine, BUN measurements).N/A
Hepatic (Liver) Toxicity

Though less common than GI toxicity, NSAID-induced hepatotoxicity can range from asymptomatic elevation of liver enzymes to severe liver failure.[17][18] These reactions are often idiosyncratic.[19]

Compound Mechanism of Hepatic Toxicity Reported Effects Citations
Ibuprofen Idiosyncratic metabolic reactions.Elevations in liver function tests are found in up to 15% of patients; severe injury is rare but possible.[4][20]
Diclofenac Idiosyncratic reactions, potentially involving reactive metabolites.Has the highest rate of hepatotoxic events among many NSAIDs, mostly demonstrated as aminotransferase elevation.[17][21]
Celecoxib Idiosyncratic reactions.Has a lower proportion of hepatotoxicity events compared to Diclofenac.[17][21]
(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Hypothesized: The metabolic pathway of the compound will determine its hepatotoxic potential. The methoxy and methyl groups may influence the formation of reactive metabolites.To be determined via in vitro (e.g., MTT assay on hepatocytes) and in vivo liver function tests.N/A

Experimental Methodologies for Preclinical Toxicity Assessment

A robust and tiered approach is essential for evaluating the toxicological profile of a novel NSAID candidate. This involves a progression from in vitro assays to in vivo models.

Experimental_Workflow cluster_invitro cluster_invivo Start Compound Synthesis (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid InVitro Phase 1: In Vitro Screening Start->InVitro COX_Assay COX-1 / COX-2 Inhibition Assay (Determine Potency & Selectivity) InVitro->COX_Assay MTT_Assay Cytotoxicity (MTT) Assay (e.g., on Hepatocytes, Renal Cells) InVitro->MTT_Assay InVivo Phase 2: In Vivo Models (Rodent) COX_Assay->InVivo MTT_Assay->InVivo Ulcer_Model NSAID-Induced Gastric Ulcer Model (Assess GI Toxicity) InVivo->Ulcer_Model Blood_Chem Blood Chemistry Analysis (Renal & Hepatic Function Markers) InVivo->Blood_Chem CV_Safety Cardiovascular Safety Pharmacology (Blood Pressure, ECG) InVivo->CV_Safety Decision Go/No-Go Decision for further development Ulcer_Model->Decision Blood_Chem->Decision CV_Safety->Decision

Caption: A typical preclinical workflow for assessing NSAID toxicity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay is the foundational step to determine the compound's potency and, critically, its selectivity towards the COX isoforms. High COX-2 selectivity is a primary goal for reducing GI toxicity.

Methodology (Based on LC-MS/MS method): [3]

  • Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a reaction tube, combine 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine (cofactors).

  • Enzyme Addition: Add a standardized amount of either COX-1 or COX-2 enzyme to the mixture and incubate for 2 minutes at room temperature.

  • Inhibitor Addition: Add the test compound, (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C.

  • Initiate Reaction: Add the substrate, arachidonic acid, to start the enzymatic reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification: Analyze the production of a key prostaglandin, such as Prostaglandin E2 (PGE2), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the IC50 (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2. The COX-2 selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Protocol 2: In Vivo NSAID-Induced Gastric Ulcer Model (Rat)

Rationale: This model provides a direct, physiological assessment of the compound's potential to cause gastric damage, the most common NSAID-related side effect.

Methodology: [6][22]

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats. Fast the animals for 24-36 hours prior to the experiment, with free access to water.

  • Grouping: Divide animals into several groups:

    • Vehicle Control (e.g., 1% Carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin at 40-100 mg/kg or Aspirin at 150 mg/kg)

    • Test Compound Groups ((7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid at various doses)

  • Dosing: Administer the respective substances orally.

  • Incubation: After 4-6 hours post-dosing, humanely sacrifice the animals.

  • Stomach Excision: Immediately remove the stomach and open it along the greater curvature.

  • Ulcer Scoring: Gently rinse the stomach with saline and examine the gastric mucosa for lesions or ulcers using a magnifying glass. Score the severity of the ulcers based on their number and size (an "ulcer index").

  • Data Analysis: Compare the mean ulcer index of the test compound groups to the vehicle and positive control groups. A statistically significant lower ulcer index compared to the positive control indicates better GI safety.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[23] It serves as an early, high-throughput screening tool to identify potential direct cytotoxicity of the compound on relevant cell types, such as hepatocytes (for liver toxicity) or renal tubular cells (for kidney toxicity).

Methodology: [24][25]

  • Cell Seeding: Plate the target cells (e.g., HepG2 human liver cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. MTT is a yellow tetrazolium salt.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living, metabolically active cells will cleave the MTT tetrazolium ring, forming insoluble purple formazan crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a spectrophotometer (plate reader) at a wavelength of approximately 570-590 nm.

  • Data Analysis: The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells to determine the compound's cytotoxic concentration (e.g., CC50).

Conclusion and Future Directions

The preclinical toxicological assessment of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid requires a systematic and comparative approach. While its structural similarity to other indole-based NSAIDs provides a starting point for hypothesis generation, its ultimate safety profile hinges on its specific pharmacological characteristics, particularly its COX-1/COX-2 selectivity and metabolic fate. The experimental protocols outlined above provide a validated framework for generating the necessary data. A favorable outcome would be a compound demonstrating potent COX-2 inhibition with significant COX-1 sparing, resulting in a lower ulcer index than Diclofenac and Ibuprofen in vivo, and a cardiovascular and renal toxicity profile that is superior to that of existing selective and non-selective agents.

References

  • Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: Effect of formulation and route of administration. Clinical and Experimental Rheumatology.
  • Diclofenac use and cardiovascular risks: series of nationwide cohort studies. The BMJ. Available at: [Link]

  • Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials. Gastroenterology Research and Practice. Available at: [Link]

  • Ibuprofen Toxicity. MD Searchlight. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. BenchSci. Available at: [Link]

  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. Austin Publishing Group. Available at: [Link]

  • Diclofenac (Voltaren) and risk of cardiovascular events (heart attack and stroke). Medsafe. Available at: [Link]

  • Can we give Celebrex (celecoxib) to a patient with Acute Kidney Injury (AKI)?. Dr.Oracle. Available at: [Link]

  • High- vs. low-dose diclofenac and cardiovascular risks: a target trial emulation. European Heart Journal. Available at: [Link]

  • Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials. ResearchGate. Available at: [Link]

  • Renal safety and tolerability of celecoxib, a novel cyclooxygenase-2 inhibitor. PubMed. Available at: [Link]

  • Idiosyncratic liver toxicity of nonsteroidal antiinflammatory drugs: molecular mechanisms and pathology. PubMed. Available at: [Link]

  • Ibuprofen Toxicology. News-Medical.Net. Available at: [Link]

  • Coronary Risks Associated with Diclofenac and Other NSAIDs: An Update. PubMed. Available at: [Link]

  • Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs. PubMed. Available at: [Link]

  • Nonsteroidal Antiinflammatory Drugs (NSAIDs). LiverTox - NCBI Bookshelf. Available at: [Link]

  • Acute Renal Failure Related to High-Dose Celecoxib. Annals of Internal Medicine. Available at: [Link]

  • Renal Failure Associated with the Use of Celecoxib and Rofecoxib. Ovid. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Gastrointestinal safety and tolerance of ibuprofen at maximum over-the-counter dose. PubMed. Available at: [Link]

  • Diclofenac: new contraindications and warnings. GOV.UK. Available at: [Link]

  • Renal failure associated with the use of celecoxib and rofecoxib. PubMed. Available at: [Link]

  • The Effect of NSAIDs Like Ibuprofen on Your Gut. Banner Health. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. ResearchGate. Available at: [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. PMC. Available at: [Link]

  • Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. Slideshare. Available at: [Link]

  • Ellagic acid facilitates indomethacin-induced gastric ulcer healing via COX-2 up-regulation. Oxford Academic. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Handling (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid requires precision, rigorous risk assessment, and a deep understanding of its physicochemical properties. As a bulk drug intermediate[1], this compound is a positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid requires precision, rigorous risk assessment, and a deep understanding of its physicochemical properties. As a bulk drug intermediate[1], this compound is a positional isomer of the core structure found in potent non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. While it lacks the N-aroyl group of indomethacin, it must be handled with the assumption of latent biological activity and significant local irritant potential.

This guide provides a causality-driven, step-by-step operational framework for researchers and drug development professionals to ensure maximum safety and compliance.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the quantitative and qualitative nature of the threat. The hazards of this compound are primarily driven by its physical state (fine powder) and its lipophilic indole core.

Table 1: Physicochemical and Hazard Profile

Property Value Operational Implication
CAS Number 50995-52-3[1] Unique identifier for SDS cross-referencing.
Molecular Formula C12H13NO3[2] High carbon content indicates lipophilicity.
Molecular Weight 219.24 g/mol [2] Easily aerosolized if milled to a fine particle size.
Physical State Solid / Powder High risk of inhalation and static cling during weighing.

| GHS Hazard Codes | H302, H315, H319, H335[2] | Dictates mandatory respiratory and dermal protection. |

Mechanistic Causality of Hazards
  • H335 (May cause respiratory irritation): As a dry powder, the micro-particles can easily aerosolize. Inhalation deposits these lipophilic particles directly onto the mucosal membranes of the respiratory tract, causing immediate localized inflammation[3].

  • H315 / H319 (Causes skin/serious eye irritation): The acidic nature of the acetic acid moiety, combined with the indole ring, disrupts the lipid bilayers of the skin and conjunctiva, leading to cellular irritation[3].

  • H302 (Harmful if swallowed): Ingestion introduces the compound to the systemic circulation, where uncharacterized off-target pharmacological effects (analogous to other indole-3-acetic acid derivatives) can occur[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a checklist; treat it as a layered containment strategy. The selection of PPE is directly dictated by the scale of the operation and the solvent systems in use.

  • Hand Protection (Nitrile Gloves): Standard latex is insufficient. Indole-acetic acid derivatives are highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols (EtOH) used for biological assays or synthesis. Nitrile provides superior chemical resistance against these solvents, preventing them from acting as transdermal carriers for the active intermediate. Rule: Double-glove when handling >1g or when solubilizing in DMSO.

  • Respiratory Protection (N95 or P100): Required when handling dry powders outside of a closed system. A P100 half-mask respirator blocks 99.97% of airborne particulates, directly mitigating the H335 inhalation hazard[4].

  • Eye Protection (ANSI Z87.1 Chemical Goggles): Safety glasses with side shields are acceptable only for micro-scale (<100mg) handling in a hood. For preparative scale (>1g), unvented chemical goggles are mandatory to prevent aerosolized dust from settling on the conjunctiva[4].

  • Body Protection: A standard cotton-blend lab coat is sufficient for analytical scales. For bulk transfer, a disposable Tyvek suit is recommended to prevent powder from embedding in woven fabrics.

Operational Workflow & Handling Protocol

PPE_Workflow Start Risk Assessment: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid Scale Determine Mass & Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Mass < 1g Preparative Preparative Scale (> 1g) Scale->Preparative Mass > 1g PPE_Anal PPE Level 1: Single Nitrile Gloves Safety Glasses Standard Lab Coat Analytical->PPE_Anal PPE_Prep PPE Level 2: Double Nitrile Gloves Chemical Goggles N95/P100 Respirator Preparative->PPE_Prep Contain_Anal Execute in Standard Fume Hood PPE_Anal->Contain_Anal Contain_Prep Execute in Powder Isolator or Biosafety Cabinet PPE_Prep->Contain_Prep Solubilization Solubilization Phase (Dust Hazard Mitigated) Contain_Anal->Solubilization Contain_Prep->Solubilization Disposal Hazardous Waste Disposal (Incineration) Solubilization->Disposal Post-Experiment

Figure 1: Scale-dependent PPE selection and handling workflow for indole-3-acetic acid derivatives.
Step-by-Step Weighing and Solubilization Protocol

This protocol is designed to be self-validating, ensuring that each step confirms the safety of the next.

  • Environmental Validation: Check the digital monitor on the chemical fume hood. Self-Validation: Do not proceed unless the face velocity is verified at 80–120 feet per minute (fpm).

  • Static Mitigation: Indole powders are prone to static cling, which increases aerosolization. Wipe the exterior of the compound bottle and your weighing spatulas with a Kimwipe lightly dampened with 70% ethanol. Allow to dry completely before use.

  • Donning PPE: Put on the lab coat, followed by safety goggles. Don the first pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. Don the second pair of gloves.

  • Weighing: Open the container only inside the active fume hood[4]. Weigh the desired amount onto anti-static weighing paper or directly into a pre-tared vial.

  • Solubilization (Hazard Reduction): Immediately add the target solvent (e.g., DMSO, Ethanol, or aqueous buffer) to the vial and seal it. Causality: Once the powder is in solution, the H335 inhalation hazard is effectively neutralized, shifting the risk profile entirely to dermal exposure.

  • Doffing & Decontamination: Remove the outer gloves (which may have micro-dust) inside the hood and dispose of them in a solid hazardous waste bin. Wash hands thoroughly after removing the inner gloves[4].

Spill Response & Disposal Plan

A spill compromises your primary engineering controls. Immediate, calculated action is required to prevent the spread of the compound.

Dry Powder Spill Protocol

Do NOT use a dry brush or broom. Sweeping dry indole-acetic acid derivatives will immediately aerosolize the powder, exacerbating the inhalation hazard.

  • Evacuate & Assess: If >1g is spilled outside a fume hood, evacuate the immediate 10-foot radius.

  • Upgrade PPE: Don an N95/P100 respirator and chemical goggles before approaching the spill[4].

  • Dust Suppression: Gently place absorbent pads or heavy paper towels over the spilled powder. Lightly mist the pads with water or 10% ethanol until damp. Causality: The capillary action of the liquid traps the lipophilic dust particles, preventing them from becoming airborne[4].

  • Collection: Use a non-sparking scoop or stiff cardboard to push the damp mass into a wide-mouth hazardous waste container.

  • Chemical Decontamination: Wipe the spill surface with a solvent capable of dissolving the compound (e.g., isopropanol or ethanol), followed by a final wash with standard laboratory detergent and water[4].

Liquid Solution Spill Protocol (e.g., in DMSO)
  • Containment: Surround the spill with an inert, non-combustible absorbent material (such as vermiculite or universal spill-absorbent sand)[4].

  • Absorption: Allow the vermiculite to fully absorb the DMSO/Indole solution.

  • Disposal: Scoop the saturated absorbent into a hazardous waste bag. Wash the area thoroughly with soap and water, as DMSO can easily penetrate standard floor waxes and bench coatings.

Waste Disposal

Under no circumstances should (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, either as a solid or in solution, be flushed down the drain[4].

  • Solid Waste: Collect all contaminated gloves, Kimwipes, and empty vials in a designated "Hazardous Organic Solid Waste" container.

  • Liquid Waste: Collect all solutions in a compatible, clearly labeled "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were used).

  • Final Destruction: Transfer to a licensed environmental management company for high-temperature incineration[4].

References

  • "Indole-3-acetic acid Safety Data Sheet." Duchefa Biochemie. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid
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(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid
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